SN003
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-14(11-25-4)24-17-10-13(3)20-19(18(17)22-23-24)21-16-8-7-15(26-5)9-12(16)2/h7-10,14H,6,11H2,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMBHAQCHCEGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N1C2=C(C(=NC(=C2)C)NC3=C(C=C(C=C3)OC)C)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of SN003
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Selective Antagonism of Corticotropin-Releasing Factor Receptor 1 (CRF1)
SN003 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] Its mechanism of action is centered on its ability to bind to and block the activation of CRF1, a G-protein coupled receptor (GPCR) that plays a pivotal role in the body's response to stress. By inhibiting this receptor, this compound effectively mitigates the downstream physiological and behavioral effects mediated by corticotropin-releasing factor (CRF).
The CRF1 receptor is predominantly expressed in the central nervous system, particularly in the pituitary gland, cortex, cerebellum, and amygdala. When activated by its endogenous ligand CRF, the receptor initiates a cascade of intracellular signaling events. This compound, by acting as a reversible antagonist, competitively inhibits the binding of CRF to the CRF1 receptor, thereby preventing the initiation of these signaling pathways. This blockade leads to a reduction in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Rat CRF1 | 3.4 nM | Radioligand Binding Assay | [1] |
| Human CRF1 | 7.9 nM | Radioligand Binding Assay | [1] | |
| Functional Potency (IC50) | Rat | 241 nM | CRF-induced ACTH release | [1] |
| Selectivity | Over CRF2 Receptor | >1000-fold | Radioligand Binding Assay | [1] |
Signaling Pathways Modulated by this compound
The antagonism of the CRF1 receptor by this compound leads to the modulation of multiple downstream signaling pathways. The primary consequence is the inhibition of the Gs protein-coupled adenylyl cyclase pathway, which is the canonical signaling route for CRF1. This results in the suppression of cyclic AMP (cAMP) production and subsequent downstream signaling events.
Beyond the canonical Gs pathway, the CRF1 receptor can also couple to other G-proteins, including Gq and Gi. By blocking CRF1, this compound likely prevents the activation of these alternative pathways as well, which can influence a diverse range of cellular processes through effectors such as phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).
Below are diagrams illustrating the key signaling pathways inhibited by this compound.
Detailed Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is adapted from methodologies used for characterizing CRF1 receptor antagonists.
Objective: To determine the binding affinity (Ki) of this compound for the rat and human CRF1 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing either rat or human CRF1 receptors.
-
Radioligand: [³H]this compound or another suitable CRF1-selective radioligand.
-
This compound (unlabeled) for competition.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]this compound at a concentration near its Kd).
-
Varying concentrations of unlabeled this compound or vehicle (for total binding) or a high concentration of a known CRF1 antagonist (for non-specific binding).
-
Membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plates.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Determining IC50 (CRF-stimulated ACTH release)
This protocol is based on established methods for measuring ACTH release from pituitary cells.
Objective: To determine the functional potency (IC50) of this compound in inhibiting CRF-stimulated ACTH release from primary rat anterior pituitary cells.
Materials:
-
Primary cultures of rat anterior pituitary cells.
-
Corticotropin-Releasing Factor (CRF).
-
This compound.
-
Cell culture medium (e.g., DMEM with serum and antibiotics).
-
Assay medium (serum-free).
-
ACTH ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Isolate anterior pituitary glands from rats and prepare primary cell cultures in 96-well plates. Allow cells to adhere and recover for 48-72 hours.
-
Pre-incubation: Replace the culture medium with serum-free assay medium and pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulation: Add a fixed concentration of CRF (typically a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for 3 hours.
-
Sample Collection: Collect the supernatant from each well.
-
ACTH Measurement: Quantify the concentration of ACTH in the supernatants using a commercially available ACTH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of CRF-stimulated ACTH release against the concentration of this compound. Determine the IC50 value using non-linear regression analysis.
References
In-depth Technical Guide: Preliminary In-vitro Studies of SN003
An important notice to our audience of researchers, scientists, and drug development professionals: a thorough search for "SN003" has not yielded any specific in-vitro studies, experimental protocols, or defined signaling pathways associated with a compound under this designation.
The initial objective of this technical guide was to provide a comprehensive overview of the preliminary in-vitro data for a compound referred to as this compound. This was to include a detailed summary of quantitative data, complete experimental methodologies for all cited experiments, and visual representations of its signaling pathways and experimental workflows.
However, extensive searches for "this compound in-vitro studies," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathway" did not return any relevant scientific literature or data. The search results were broad and encompassed general methodologies for in-vitro research, unrelated compounds, and general discussions of various signaling pathways. One result mentioned a compound designated "ST-003," identified as a galanin receptor inhibitor, but provided no specific in-vitro data that would be pertinent to this report.
Consequently, we are unable to proceed with the creation of the detailed technical guide as outlined in the core requirements. The absence of publicly available data on this compound prevents the summarization of quantitative data, the detailing of experimental protocols, and the generation of diagrams for its signaling pathways.
We recommend that researchers interested in this compound consult proprietary databases, internal documentation from the developing organization, or contact the researchers or institution directly responsible for its discovery and development to obtain the necessary information.
This document will be updated if and when information regarding the in-vitro studies of this compound becomes publicly available.
SN003: A Technical Guide to its Structural Analysis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN003 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document provides a technical overview of the structural analysis and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates available data on its chemical structure, binding affinity, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development.
Chemical and Structural Properties
This compound is chemically identified as N-(4-Methoxy-2-methylphenyl)-1-[1-(methoxymethyl)propyl]-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine. While a definitive crystal structure of this compound is not publicly available, its two-dimensional structure provides insight into its chemical characteristics.
Based on its chemical name and structure, several key properties can be inferred. The molecule possesses a triazolopyridine core, a common scaffold in CRF1 antagonists. The presence of a methoxy-substituted phenyl ring and a methoxymethylpropyl group contributes to its lipophilicity, which is often a determinant of blood-brain barrier penetration.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(4-Methoxy-2-methylphenyl)-1-[1-(methoxymethyl)propyl]-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine | Tocris Bioscience[1] |
| Molecular Formula | C20H26N6O2 | (Calculated) |
| Molecular Weight | 382.46 g/mol | (Calculated) |
| Purity | ≥98% (HPLC) | Tocris Bioscience[1] |
Biological Activity and Mechanism of Action
This compound functions as a reversible and selective antagonist for the CRF1 receptor. It exhibits high binding affinity for both rat and human CRF1 receptors and displays significant selectivity over the CRF2 receptor subtype. This selectivity is a critical attribute for targeted therapeutic development, minimizing off-target effects.
The primary mechanism of action of this compound is the competitive inhibition of CRF binding to the CRF1 receptor. By blocking this interaction, this compound attenuates the downstream signaling cascades initiated by CRF, most notably the activation of the hypothalamic-pituitary-adrenal (HPA) axis. This axis plays a central role in the physiological response to stress.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (CRF1) | Rat | 3.4 nM | Tocris Bioscience[1] |
| Ki (CRF1) | Human | 7.9 nM | Tocris Bioscience[1] |
| Selectivity | >1000-fold over CRF2 | Tocris Bioscience[1] | |
| IC50 (CRF-induced ACTH release) | In vitro | 241 nM | Tocris Bioscience[1] |
CRF1 Signaling Pathway
The binding of Corticotropin-Releasing Factor (CRF) to its G-protein coupled receptor, CRF1, triggers a conformational change that activates intracellular signaling pathways. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the physiological stress response, including the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This compound, as a CRF1 antagonist, blocks the initial binding of CRF, thereby inhibiting this entire cascade.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments related to the characterization of this compound. These protocols are based on standard practices in the field and are intended as a guide. For the specific details of the synthesis and characterization of this compound, it is recommended to consult the primary literature, specifically Zhang et al., 2003 and Kumar et al., 2006.
Synthesis of this compound
The synthesis of N-(4-Methoxy-2-methylphenyl)-1-[1-(methoxymethyl)propyl]-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (this compound) involves a multi-step synthetic route. While the specific details are proprietary or published in the primary literature, a general workflow for the synthesis of similar triazolopyridine CRF1 antagonists can be conceptualized.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for the CRF1 receptor. This protocol outlines a competitive binding assay using a radiolabeled CRF1 ligand.
Materials:
-
Membrane preparations from cells expressing the human or rat CRF1 receptor.
-
Radioligand (e.g., [3H]this compound or other suitable CRF1 antagonist radioligand).
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Plate Setup: To each well of a 96-well microplate, add assay buffer.
-
Addition of Competitor: Add varying concentrations of unlabeled this compound to the respective wells. For total binding, add buffer only. For non-specific binding, add a high concentration of a known CRF1 antagonist.
-
Addition of Radioligand: Add a fixed concentration of the radioligand to all wells.
-
Addition of Membranes: Add the CRF1 receptor membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized, potent, and selective CRF1 receptor antagonist. Its chemical structure and biological activity make it a valuable tool for research into the role of the CRF system in stress-related disorders. The provided information and protocols serve as a foundational guide for scientists and researchers working with this compound and in the broader field of CRF1 antagonist development. Further detailed investigation into its structural biology and in vivo pharmacology will continue to elucidate its therapeutic potential.
References
Early Research Findings on SGT-003: A Technical Overview
Disclaimer: The initial query for "SN003" yielded information on several similarly named investigational therapies. This document focuses on SGT-003 , a gene therapy candidate for Duchenne muscular dystrophy developed by Solid Biosciences, for which the most substantial early research data is publicly available.
This technical guide provides an in-depth summary of the early research findings for SGT-003, designed for researchers, scientists, and drug development professionals. The information is based on initial clinical data from the ongoing Phase 1/2 INSPIRE DUCHENNE trial.
Core Efficacy and Biomarker Data
Early results from the INSPIRE DUCHENNE trial have demonstrated promising quantitative outcomes in key biomarkers associated with Duchenne muscular dystrophy. The following tables summarize the initial data from the first three participants at 90 days post-treatment.
Table 1: Microdystrophin Expression and Muscle Health Biomarkers
| Biomarker | Mean Change from Baseline |
| Microdystrophin Expression (Western Blot) | 110% (N=3) |
| Embryonic Myosin Heavy Chain (eMHC) Positive Fibers | -59% |
| Serum Titin (pmol/L) | -42% |
Table 2: Serum Markers of Muscle Injury and Stress
| Biomarker | Mean Reduction from Baseline |
| Creatine Kinase (CK) (IU/L) | -57% |
| Aspartate Aminotransferase (AST) (IU/L) | -45% |
| Alanine Transaminase (ALT) (IU/L) | -54% |
| Lactate Dehydrogenase (LDH) (IU/L) | -60% |
Table 3: Cardiac Function and Biomarkers
| Biomarker/Measure | Observation |
| Left Ventricular Ejection Fraction (Day 180) | +8% mean increase from baseline (N=2) |
| High-Sensitivity Cardiac Troponin I (hs-cTnI) (Day 90) | -36% reduction in one participant with elevated baseline levels |
Experimental Protocols
The early data for SGT-003 has been generated from the INSPIRE DUCHENNE clinical trial.
INSPIRE DUCHENNE (NCT06138639)
-
Study Design: A Phase 1/2, multicenter, open-label, non-randomized study to evaluate the safety, tolerability, and efficacy of a single intravenous (IV) infusion of SGT-003.[1]
-
Participants: Males with a confirmed diagnosis of Duchenne muscular dystrophy. The study includes multiple cohorts based on age, ranging from birth to less than 18 years, and includes both ambulatory and non-ambulatory participants.[1]
-
Intervention: A single intravenous infusion of SGT-003.[1]
-
Primary Objectives: To assess the safety and tolerability of SGT-003.
-
Secondary Objectives: To evaluate the efficacy of SGT-003 through various muscle function tests and biomarker assessments.
-
Key Assessments:
-
Muscle Biopsy: To measure microdystrophin expression via western blot and immunofluorescence at baseline and 90 days post-treatment.
-
Blood Biomarkers: Serum levels of CK, AST, ALT, LDH, titin, and hs-cTnI are monitored to assess muscle damage and cardiac stress.
-
Cardiac Function: Assessed by measures such as left ventricular ejection fraction.
-
Visualizations
SGT-003 Proposed Mechanism of Action
Caption: Proposed mechanism of SGT-003 gene therapy.
INSPIRE DUCHENNE Experimental Workflow
Caption: High-level workflow of the INSPIRE DUCHENNE trial.
Safety and Tolerability
As of the data cutoff date of February 11, 2025, SGT-003 has been well-tolerated in the six participants dosed, with no serious adverse events observed. Enrollment in the INSPIRE DUCHENNE trial is ongoing.
References
Unveiling the Target: A Technical Guide to the Biological Identification of SN003
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological target identification of SN003, a potent and selective antagonist. The primary biological target of this compound has been identified as the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document details the quantitative pharmacological data, the experimental methodologies employed for target validation, and the associated signaling pathways. All data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound
This compound is a non-peptide small molecule that has been investigated for its potential therapeutic applications. Its chemical name is N-(4-Methoxy-2-methylphenyl)-1-[1-(methoxymethyl)propyl]-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine.[1] The identification and validation of its biological target are crucial steps in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This guide focuses on the core scientific data and methodologies that have established the primary biological target of this compound.
Primary Biological Target: Corticotropin-Releasing Factor Receptor 1 (CRF1)
The principal biological target of this compound is the Corticotropin-Releasing Factor Receptor 1 (CRF1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, including the cortex, cerebellum, and amygdala, as well as the pituitary gland.[2] CRF1 plays a pivotal role in the body's response to stress by mediating the effects of corticotropin-releasing factor (CRF). This compound acts as a reversible antagonist at this receptor, demonstrating high affinity and selectivity.[1]
Quantitative Pharmacological Data
The interaction of this compound with its biological target has been quantified through various in vitro assays. The following table summarizes the key binding affinity and functional antagonism data.
| Parameter | Species | Value | Description | Reference |
| Ki | Rat CRF1 | 3.4 nM | Inhibitor constant, a measure of binding affinity. | [1] |
| Ki | Human CRF1 | 7.9 nM | Inhibitor constant, a measure of binding affinity. | [1] |
| Selectivity | CRF1 vs. CRF2 | >1000-fold | Demonstrates high selectivity for the CRF1 receptor subtype. | [1] |
| IC50 | In vitro | 241 nM | Half-maximal inhibitory concentration for the suppression of CRF-induced ACTH release. | [1] |
Experimental Protocols
The identification and characterization of this compound's interaction with CRF1 were determined through a series of key experiments. The following sections detail the methodologies for these assays.
Radioligand Binding Assay for CRF1 Receptor
This assay is performed to determine the binding affinity (Ki) of this compound for the CRF1 receptor.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CRF1 receptor.
-
Materials:
-
Membrane preparations from cells expressing either rat or human CRF1 receptors.
-
Radioligand (e.g., [125I]-sauvagine).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Tissues or cells expressing the CRF1 receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[3]
-
Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of the radioligand and varying concentrations of this compound.[3][4]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[3][5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assay: Inhibition of CRF-Induced ACTH Release
This assay measures the functional antagonistic activity of this compound by quantifying its ability to block the downstream signaling of the CRF1 receptor.
-
Objective: To determine the IC50 of this compound for the inhibition of corticotropin-releasing factor (CRF)-stimulated adrenocorticotropic hormone (ACTH) release from pituitary cells.
-
Materials:
-
Anterior pituitary cell culture.
-
Corticotropin-Releasing Factor (CRF).
-
This compound at various concentrations.
-
Cell culture medium and reagents.
-
ACTH ELISA kit.
-
-
Procedure:
-
Cell Culture: Primary anterior pituitary cells or a suitable pituitary cell line (e.g., AtT-20) are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce ACTH release.
-
Sample Collection: After the stimulation period, the cell culture supernatant is collected.
-
ACTH Quantification: The concentration of ACTH in the supernatant is quantified using a sandwich ELISA. This involves capturing the ACTH with a specific antibody, followed by detection with a labeled secondary antibody.[6][7]
-
Data Analysis: The concentration of ACTH released at each concentration of this compound is measured, and the data are used to generate a dose-response curve to determine the IC50 value.
-
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a class B GPCR that primarily couples to the Gs alpha subunit of the heterotrimeric G protein.[8] Upon binding of an agonist like CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[8][9] In the pituitary, this signaling cascade results in the synthesis and release of ACTH.[2] There is also evidence that the CRF1 receptor can couple to other G proteins to activate alternative signaling pathways, such as the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[2][8] this compound, as a CRF1 antagonist, blocks the initial step of this cascade by preventing CRF from binding to and activating the receptor.
Conclusion
The comprehensive data from radioligand binding assays and functional studies unequivocally identify the Corticotropin-Releasing Factor Receptor 1 (CRF1) as the primary biological target of this compound. The compound demonstrates high affinity and potent antagonism at this receptor. A thorough understanding of its interaction with the CRF1 receptor and the subsequent modulation of the downstream signaling pathways is fundamental for its continued investigation and potential development as a therapeutic agent for stress-related disorders. This technical guide provides the core pharmacological and methodological information to support further research and development efforts.
References
- 1. SN 003 | CAS 197801-88-0 | this compound | Tocris Bioscience [tocris.com]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. eaglebio.com [eaglebio.com]
- 7. monobind.com [monobind.com]
- 8. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of SN003: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of SN003, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The information presented herein is compiled from preclinical studies and is intended to serve as a valuable resource for researchers and professionals involved in the development of CRF1 receptor-targeted therapeutics.
Introduction to this compound
This compound is a non-peptidic small molecule that has demonstrated high affinity and selectivity for the CRF1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. By antagonizing the CRF1 receptor, this compound holds therapeutic potential for these conditions. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its development as a clinical candidate.
Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound from preclinical studies in rats.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Administration | 1 mg/kg | Rat (Wistar) | 1 mg/kg | Intravenous (i.v.) | [1] |
No specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, or half-life were available in the public domain search results. The provided in vivo study focused on the pharmacological effects of this compound rather than a detailed pharmacokinetic profiling.
Experimental Protocols
The methodologies employed in the key preclinical studies of this compound are detailed below to provide a clear understanding of the experimental context of the generated data.
In Vivo Pharmacokinetic Study in Rats
Objective: To assess the effects of this compound on depressive-like behavior and detrusor overactivity in a rat model. While this study was not a dedicated pharmacokinetic profiling study, it provides the methodology for in vivo administration.
Animal Model:
-
Species: Female Wistar rats.[1]
-
Housing: Housed in standard laboratory conditions with free access to food and water.[2]
Drug Administration:
-
Formulation: this compound was administered intravenously (i.v.). The specific vehicle was not detailed in the available abstract.
-
Dose: A single dose of 1 mg/kg was administered.[1]
-
Route of Administration: Intravenous injection.[1]
Sample Collection and Analysis:
-
The study by Wróbel et al. (2017) focused on behavioral and physiological outcomes rather than plasma concentration analysis for pharmacokinetic profiling.[1] Therefore, details on blood sampling time points and bioanalytical methods for this compound quantification are not available in the provided search results.
Ethical Considerations:
-
All experimental procedures were conducted in accordance with the guidelines for the care and use of laboratory animals.
Signaling Pathway and Experimental Workflow
CRF1 Receptor Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the Corticotropin-Releasing Factor Receptor 1 (CRF1). Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades. The primary pathways involve the activation of Gs and Gq proteins.
-
Gs Pathway: Activation of the Gs protein leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), modulating gene expression.[3][4]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] These events lead to a cascade of cellular responses.
Experimental Workflow for In Vivo Rat Study
The following diagram illustrates the general workflow for the in vivo study conducted by Wróbel et al. (2017) to assess the pharmacological effects of this compound.
Discussion
The available data on the pharmacokinetics of this compound are currently limited to preclinical in vivo studies in rats that primarily focused on its pharmacodynamic effects. While these studies confirm the biological activity of this compound following systemic administration, a comprehensive ADME profile is yet to be fully characterized in the public domain.
To advance the development of this compound, further dedicated pharmacokinetic studies are essential. These should include:
-
Pharmacokinetic profiling in multiple species to understand inter-species differences.
-
Determination of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability following different routes of administration.
-
Metabolite identification and profiling to understand the metabolic fate of this compound.
-
In vitro studies to assess plasma protein binding, metabolic stability, and potential for drug-drug interactions.
The signaling pathway of the CRF1 receptor is well-established, providing a solid foundation for understanding the mechanism of action of this compound. As an antagonist of this receptor, this compound has the potential to modulate the stress response and may offer a novel therapeutic approach for a range of psychiatric and somatic disorders.
Conclusion
This compound is a promising CRF1 receptor antagonist with demonstrated in vivo activity. While the current understanding of its pharmacokinetic profile is in its early stages, this technical guide provides a summary of the available data and the experimental methodologies used in its preclinical evaluation. Further comprehensive pharmacokinetic and ADME studies are crucial to support its continued development and potential translation to the clinic. The information and diagrams presented here serve as a foundational resource for researchers dedicated to advancing the field of CRF1 receptor-targeted therapies.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction - Activation of PKC via G-Protein coupled receptor Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Exploratory studies on SN003 efficacy
An In-depth Technical Guide on the Core Efficacy of SN003 (SH003)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified in the scientific literature as SH003, is a novel herbal medicine with demonstrated potential as an anticancer agent. It is a standardized formulation derived from a mixture of three herbs: Astragalus membranaceus, Angelica gigas, and Trichosanthes kirilowii[1][2]. Preclinical and early-phase clinical studies have explored its efficacy, safety, and mechanism of action across a range of solid tumors. This technical guide synthesizes the available exploratory data on SH003, focusing on its therapeutic efficacy, experimental protocols, and core signaling pathways.
Preclinical Efficacy of SH003
SH003 has been evaluated in numerous preclinical models, demonstrating broad anti-cancer activity. Its effects have been observed in various cancer types, including breast (including triple-negative and paclitaxel-resistant models), lung, colon, prostate, cervical, and gastric cancers[1][3][4][5].
In Vitro Studies
In vitro studies have consistently shown that SH003 inhibits the viability and proliferation of a wide range of cancer cell lines[1][5][6]. The anti-cancer effects are multifaceted, encompassing the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key processes involved in metastasis, such as cell migration and invasion[1][3]. Furthermore, SH003 has demonstrated the ability to suppress tumor angiogenesis, a critical process for tumor growth and survival[1][7].
In Vivo Studies
The anti-tumor effects of SH003 have been confirmed in animal models. In mouse xenograft models using human cancer cell lines, oral administration of SH003 has been shown to significantly suppress tumor growth and inhibit metastasis to the lungs[1][5]. These studies have also highlighted SH003's favorable safety profile, with no significant systemic toxicity observed at therapeutic doses[5][6]. Of note, SH003 has also been found to alleviate chemotherapy-induced side effects, such as neuropathic pain, in animal models[2][8].
Synergistic Effects with Chemotherapy
A significant finding from preclinical research is the synergistic anti-cancer effect of SH003 when combined with conventional chemotherapy agents like docetaxel and paclitaxel[2][3][9]. This combination not only enhances the direct killing of cancer cells but can also reverse drug resistance. For instance, in paclitaxel-resistant breast cancer cells, SH003 was shown to overcome resistance by inhibiting the STAT3 signaling pathway[4][10]. Combination therapy has been shown to be more effective at inhibiting tumor growth in animal models than either agent alone[2][9].
Clinical Efficacy and Safety of SH003
The promising preclinical results led to the initiation of clinical trials to evaluate the safety and efficacy of SH003 in humans.
Phase I Clinical Trials
Two key Phase I clinical trials have been conducted. The first (NCT03081819) was a dose-escalation study to determine the safety and maximum tolerated dose (MTD) of SH003 administered alone to patients with solid cancers[2][11][12]. The study concluded that SH003 is safe and well-tolerated, establishing an MTD of 4800 mg/day, with a subsequent study confirming its safety up to 9600 mg/day[2][7][12][13]. The observed adverse events were generally mild[7][12][13].
A second Phase I trial (NCT04360317) evaluated the safety of SH003 in combination with docetaxel in patients with breast and lung cancer[14][15]. The combination was found to be well-tolerated, with no dose-limiting toxicities attributed to SH003[14]. Preliminary evidence of disease stabilization was observed in some patients, supporting further investigation in Phase II trials[14].
Data Presentation
Table 1: Summary of SH003 In Vitro Efficacy
| Cancer Type | Cell Lines | Key Findings | References |
| Breast Cancer | MDA-MB-231, MCF-7, MCF-7/PAC | Inhibition of cell growth, migration, and invasion; Induction of apoptosis and autophagy; Overcomes paclitaxel resistance. | [1][4][10][16] |
| Lung Cancer | A549, H460, HCC827 | Inhibition of cell viability and colony formation; Induction of apoptosis and cell cycle arrest. Synergistic effects with docetaxel. | [2][6][17] |
| Colon Cancer | HCT116 | Reduced cell viability; Induction of apoptosis and G1/S phase cell cycle arrest. | [5] |
| Prostate Cancer | DU145 | Inhibition of cell viability through apoptosis. | [1] |
| Cervical Cancer | HeLa | Inhibition of cell growth via cell cycle arrest and apoptosis. | [1][7] |
| Oral Cancer | YD-8, YD-9 | Reduced cell viability; Inhibition of cell migration; Reversal of Epithelial-to-Mesenchymal Transition (EMT). | [18] |
Table 2: Summary of SH003 In Vivo Efficacy
| Cancer Model | Key Findings | References |
| Breast Cancer (MDA-MB-231 Xenograft) | Suppressed tumor growth and lung metastasis. | [1][7] |
| Lung Cancer (A549 Xenograft) | Inhibited tumor growth with low systemic toxicity. | [6] |
| Colon Cancer (HCT116 Xenograft) | Significantly suppressed tumor growth without notable toxicity. | [5] |
| Metastatic Melanoma | In combination with paclitaxel, significantly curtailed tumor growth and metastasis. | [9] |
Table 3: Summary of SH003 Phase I Clinical Trials
| Trial Identifier | Study Design | Population | Key Outcomes | References |
| NCT03081819 | Single-arm, dose-escalation | Patients with solid cancers | MTD established at 4800 mg/day (later extended to 9600 mg/day); Favorable safety profile. | [2][7][12] |
| NCT04360317 | Single-arm, dose-escalation | Patients with breast and lung cancer | SH003 in combination with docetaxel is well-tolerated up to 4800 mg/day; No DLTs attributed to SH003. | [14][15] |
Mechanism of Action
SH003 exerts its anti-cancer effects through a multi-targeted mechanism, modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Core Signaling Pathways
-
STAT3 and mTOR Inhibition: A primary mechanism of SH003 is the inhibition of the STAT3 and mTOR signaling pathways. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity[4][10]. SH003 decreases the phosphorylation (activation) of STAT3, leading to the downregulation of its target genes[1][4][10]. The inhibition of both STAT3 and mTOR pathways by SH003 leads to the induction of autophagy, which, in the context of SH003 treatment, culminates in apoptosis[1][16].
-
Receptor Tyrosine Kinase (RTK) Pathway Disruption: SH003 has been shown to inhibit the phosphorylation of multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR2, FGFR, and PDGFR[1][6][7][8]. By blocking the activation of these receptors, SH003 disrupts downstream signaling cascades, including the PI3K/AKT and JAK/STAT pathways, which are crucial for cancer cell growth and survival[5][6][9].
-
Induction of Apoptosis and Cell Cycle Arrest: SH003 induces apoptosis through various mechanisms, including the activation of caspases (caspase-3, -8, and -9) and the cleavage of PARP[4][5][6]. It can also induce apoptosis via the upregulation of the death receptor DR5 in lung cancer cells[17]. Furthermore, SH003 causes cell cycle arrest, primarily at the G1/S phase, by downregulating the expression of key cell cycle proteins like CDK2, CDK4, and Cyclin D1[5][7].
-
Induction of Endoplasmic Reticulum (ER) Stress and ROS: SH003 can induce apoptotic cell death by promoting the production of intracellular reactive oxygen species (ROS)[8]. This increase in ROS leads to ER stress, which in turn triggers the apoptotic cascade in a manner independent of the cancer cell subtype[8].
-
Immune Modulation: Beyond its direct effects on cancer cells, SH003 also modulates the tumor microenvironment. It has been shown to enhance the activity of immune cells, including natural killer (NK) cells and macrophages[2][3]. It can also remodel tumor immunity by reducing regulatory T cells (Tregs) and enhancing the infiltration of cytotoxic T cells into the tumor[9][19].
Mandatory Visualizations
Caption: Overview of SH003's multi-target signaling pathways.
Caption: General experimental workflow for SH003 efficacy studies.
Experimental Protocols
The following section summarizes the key experimental methodologies employed in the preclinical evaluation of SH003. These descriptions are based on published literature and provide an overview rather than exhaustive, step-by-step protocols.
Cell Viability and Proliferation Assays
-
Methodology: The effect of SH003 on cancer cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates, allowed to adhere, and then treated with various concentrations of SH003 for specified time periods (e.g., 24, 48, 72 hours). The MTT reagent is then added, which is converted by viable cells into formazan crystals. The crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.
-
Application: Used to determine the dose-dependent cytotoxic effects of SH003 and to calculate IC50 values across different cancer cell lines[2][5].
Apoptosis and Cell Cycle Analysis
-
Methodology: Apoptosis is typically quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains necrotic cells. Cell cycle distribution is analyzed by staining DNA with PI and measuring fluorescence via flow cytometry. The induction of apoptosis is further confirmed by Western blot analysis to detect the cleavage of caspase-3, caspase-8, caspase-9, and PARP[4][5][6].
-
Application: To confirm that SH003-induced cell death occurs via apoptosis and to determine its effect on cell cycle progression[5][7].
Western Blot Analysis
-
Methodology: Cells are treated with SH003, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., total and phosphorylated forms of STAT3, AKT, EGFR) and apoptosis/cell cycle markers. Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Application: To investigate the effect of SH003 on the expression and activation of key proteins within specific signaling pathways[1][4][16].
Cell Migration and Invasion Assays
-
Methodology: The wound-healing assay is used to assess cell migration. A "scratch" is made in a confluent monolayer of cells, which are then treated with SH003. The rate at which the cells migrate to close the wound is monitored and quantified. Invasion assays are often performed using Transwell chambers coated with Matrigel.
-
Application: To evaluate the potential of SH003 to inhibit the metastatic capabilities of cancer cells[1][18].
Animal Xenograft Models
-
Methodology: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice). Once tumors reach a palpable size, mice are randomized into control and treatment groups. SH003 is typically administered orally on a daily schedule. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and angiogenesis (CD31) markers.
-
Application: To confirm the in vivo anti-tumor efficacy and safety of SH003 in a living organism[1][5][6].
Phase I Clinical Trial Protocol
-
Methodology: A multi-center, open-label, single-arm, dose-escalation design is used (e.g., a 3+3 design). Patients with advanced solid tumors who have failed standard therapies are enrolled in cohorts and receive escalating doses of SH003 (e.g., starting at 2400 mg/day). Patients are monitored for a defined period (e.g., 21-28 days) for dose-limiting toxicities (DLTs), which are defined as Grade 3 or higher adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE). The MTD is defined as the highest dose level at which ≤1 of 6 patients experiences a DLT.
-
Application: To establish the safety, tolerability, and recommended Phase II dose of SH003 in human patients[7][13][14].
References
- 1. mdpi.com [mdpi.com]
- 2. State of the Art and Future Implications of SH003: Acting as a Therapeutic Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential anti-cancer effects of the herbal medicine SH003 [researchfeatures.com]
- 4. SH003 reverses drug resistance by blocking signal transducer and activator of transcription 3 (STAT3) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH003 Inhibits Proliferation and Induces Apoptosis in Colon Cancer Through the RTK-STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Safety of the Herbal Medicine SH003 in Patients With Solid Cancer: A Multi-Center, Single-Arm, Open-Label, Dose-Escalation Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SH003 Causes ER Stress-mediated Apoptosis of Breast Cancer Cells via Intracellular ROS Production | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. SH003 reverses drug resistance by blocking signal transducer and activator of transcription 3 (STAT3) signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Phase I Study to Evaluate the Safety of the Herbal Medicine SH003 in Patients With Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety of the Herbal Medicine SH003 in Patients With Solid Cancer: A Multi-Center, Single-Arm, Open-Label, Dose-Escalation Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety Evaluation of SH003 and Docetaxel Combination in Patients With Breast and Lung Cancer: A Multi-Center, Open-Label, Dose Escalation Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SH003 as a Redox-Immune Modulating Phytomedicine: A Ferroptosis Induction, Exosomal Crosstalk, and Translational Oncology Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SN003: A Hypothetical PI3K/Akt/mTOR Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SN003 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for characterizing the cellular effects of this compound, including its impact on cell viability, target engagement, and downstream signaling events.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U87-MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 200 |
Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Phosphorylation
| Target Protein | Phosphorylation Site | Treatment (100 nM this compound, 1h) | Fold Change in Phosphorylation |
| Akt | Ser473 | - | 1.0 |
| + | 0.2 | ||
| mTOR | Ser2448 | - | 1.0 |
| + | 0.3 | ||
| S6K | Thr389 | - | 1.0 |
| + | 0.1 |
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay
This protocol describes how to determine the cytotoxic effects of this compound on cancer cell lines using a luminescence-based ATP assay.
Experimental Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control. c. Incubate the plate at 37°C, 5% CO2 for 72 hours.
-
Luminescence Reading: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no-cell control). b. Normalize the data to the vehicle control. c. Plot the normalized values against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.
Experimental Workflow:
Caption: Workflow for Western Blotting.
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Treat cells with this compound at the desired concentration and time. c. Wash cells with ice-cold PBS and lyse with RIPA buffer. d. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification and Electrophoresis: a. Determine protein concentration using a BCA assay. b. Denature protein samples by boiling with Laemmli buffer. c. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Membrane Transfer and Blocking: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation and Detection: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane with TBST. e. Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: a. Quantify band intensities using image analysis software. b. Normalize the phosphoprotein signal to the total protein signal. c. Compare the normalized signals between treated and untreated samples.
SN003 dosage and administration guidelines
SN003 Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective small molecule inhibitor of the STAT3 signaling pathway. The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that regulates gene expression in response to various cellular stimuli and plays a crucial role in cell growth, proliferation, and apoptosis.[1][2][3] Persistent activation of the STAT3 signaling pathway has been observed in numerous human cancers, making it a compelling target for therapeutic intervention. This compound is hypothesized to exert its anti-tumor effects by inhibiting the phosphorylation and subsequent activation of STAT3. These notes provide preliminary dosage and administration guidelines based on preclinical in vitro and in vivo data.
Mechanism of Action
This compound is believed to inhibit the STAT3 signaling pathway, which is known to be activated by various cytokines and growth factors.[1][2] This pathway is crucial for the transcription of genes involved in cell survival and proliferation. By suppressing STAT3 activation, this compound is thought to reduce the expression of STAT3 target genes, such as those for vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2).[1] This inhibition ultimately leads to decreased cancer cell growth and survival.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
References
- 1. SH003 reverses drug resistance by blocking signal transducer and activator of transcription 3 (STAT3) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAT3 (SLC38A3) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAT3 (Sodium-coupled Neutral Amino Acid Transporter 3), encoded by the SLC38A3 gene, is a key bidirectional transporter of glutamine and other neutral amino acids such as asparagine and histidine.[1][2][3] Functioning as a symporter, it cotransports sodium ions with amino acids, coupled to an antiporter activity for protons.[4] This electroneutral transport mechanism is crucial for maintaining amino acid homeostasis and is implicated in a variety of vital physiological processes.[1][4][5] SNAT3 is widely expressed in tissues including the liver, brain, kidney, pancreas, muscle, and adipose tissue.[1][2] Its activity is pivotal in the brain's glutamate/GABA-glutamine cycle, hepatic ammonia detoxification, and renal ammoniagenesis.[1][3][6] Dysregulation of SNAT3 has been linked to metabolic disorders and neurological conditions, making it a protein of significant interest for drug development.[5][6]
Signaling Pathways Involving SNAT3
SNAT3 plays a critical role in cellular signaling, primarily by modulating intracellular amino acid concentrations, which in turn affects key signaling pathways such as mTORC1.
mTORC1 Signaling Pathway
The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism.[7] Its activation is highly dependent on the availability of amino acids, particularly leucine.[8] SNAT3 contributes to mTORC1 activation by transporting glutamine, which can be used by other transporters in exchange for leucine, thereby increasing intracellular leucine concentrations and activating the mTORC1 pathway.[1][8] Studies in Snat3-deficient mice have shown reduced hepatic concentrations of several amino acids, including leucine, which was paralleled by a downregulation of the mTOR pathway.[6]
References
- 1. Regulation and function of the SLC38A3/SNAT3 glutamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. uniprot.org [uniprot.org]
- 5. SLC38A3 Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 6. Loss of function mutation of the Slc38a3 glutamine transporter reveals its critical role for amino acid metabolism in the liver, brain, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abundance of amino acid transporters involved in mTORC1 activation in skeletal muscle of neonatal pigs is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
Application of SN003 in [specific disease] research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SN003, a potent and selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist, in the context of depression research. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant unmet medical need for novel and more effective treatments. The pathophysiology of depression is complex and involves dysregulation of multiple neurobiological systems. One key system implicated in the stress response and the development of depression is the hypothalamic-pituitary-adrenal (HPA) axis, which is primarily regulated by Corticotropin-Releasing Factor (CRF) and its principal receptor in the brain, the CRF1 receptor.
This compound is a reversible, non-peptide small molecule antagonist of the CRF1 receptor. By blocking the action of CRF at this receptor, this compound has the potential to mitigate the downstream effects of stress and ameliorate depressive symptoms. Preclinical evidence suggests that CRF1 receptor antagonists can produce antidepressant-like effects, making this compound a valuable tool for investigating the role of the CRF system in depression and a promising candidate for further drug development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the endogenous ligand, CRF, from activating it. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the activation of Protein Kinase A (PKA) and the phosphorylation of various downstream targets, contributing to neuronal excitability and the physiological stress response. By antagonizing the CRF1 receptor, this compound effectively dampens this signaling pathway, leading to a reduction in stress-related behaviors and neuroendocrine responses.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available preclinical research.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat CRF1 | 3.4 nM | [1] |
| Human CRF1 | 7.9 nM | [1] | |
| Functional Potency (IC50) | CRF-induced ACTH release | 241 nM | [1] |
| Selectivity | Over CRF2 Receptor | >1000-fold | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Depression
| Animal Model | Treatment | Dose | Key Findings | Reference |
| 13-cis-retinoic acid-induced depressive-like behavior in female Wistar rats | This compound | 1 mg/kg, i.v. | Attenuated depressive-like behavior in the Forced Swim Test. Lowered increased levels of CRF in the hypothalamus, amygdala, and plasma. | [2] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of this compound in depression research are provided below.
1. CRF1 Receptor Binding Assay (In Vitro)
-
Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human or rat CRF1 receptor (e.g., HEK293, CHO).
-
Radioligand: [¹²⁵I]-Tyr-Sauvagine or other suitable CRF1 receptor radioligand.
-
This compound at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter.
-
-
Protocol:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
For non-specific binding determination, include wells with a high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (In Vitro)
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting CRF-stimulated cAMP production.
-
Materials:
-
A cell line stably expressing the CRF1 receptor and capable of producing a robust cAMP response to CRF (e.g., HEK293-CRF1).
-
Corticotropin-Releasing Factor (CRF).
-
This compound at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of this compound to the wells and incubate for a further 15-30 minutes.
-
Stimulate the cells with a fixed concentration of CRF (typically at its EC80) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
3. Forced Swim Test (FST) in Rodents (In Vivo)
-
Objective: To assess the antidepressant-like effects of this compound.
-
Materials:
-
Male or female rats or mice.
-
This compound dissolved in a suitable vehicle.
-
A cylindrical container (for rats: ~40 cm tall, 20 cm diameter; for mice: ~25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
A video recording system.
-
-
Protocol:
-
Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection, as specified in the study by Wrobel & Rechberger for i.v. administration[2]).
-
Gently place each animal individually into the cylinder of water.
-
Record the animal's behavior for a total of 6 minutes.
-
After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Analyze the video recordings, typically scoring the last 4 minutes of the test. The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.
-
A decrease in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
4. Elevated Plus Maze (EPM) in Rodents (In Vivo)
-
Objective: To assess the anxiolytic-like effects of this compound, as anxiety is often comorbid with depression.
-
Materials:
-
Male or female rats or mice.
-
This compound dissolved in a suitable vehicle.
-
An elevated plus-shaped maze with two open arms and two closed arms.
-
A video recording and analysis system.
-
-
Protocol:
-
Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Place each animal individually in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the animal's behavior using the video system.
-
The primary measures are the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent in and/or the number of entries into the open arms in the this compound-treated group compared to the vehicle-treated group suggests an anxiolytic-like effect.
-
Mandatory Visualization
Caption: CRF1 Receptor Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Preclinical Evaluation of this compound in Depression Research.
References
Application Notes and Protocols for SN003 in High-Throughput Screening Assays
A comprehensive search for "SN003" in the context of high-throughput screening (HTS) assays, its mechanism of action, and associated experimental protocols did not yield any specific publicly available information.
The search results provided general information about high-throughput screening methodologies, various signaling pathways, and protocols for unrelated molecules. There was no specific molecule designated "this compound" found in the context of drug discovery or HTS assays in the provided search results.
Therefore, it is not possible to provide detailed application notes, protocols, quantitative data, or visualizations for a molecule that does not appear to be documented in the public domain under the designation "this compound".
To fulfill this request, more specific information about this compound is required, such as:
-
Chemical structure or class: What type of molecule is this compound (e.g., small molecule, peptide, etc.)?
-
Biological target: What is the intended molecular target or pathway of this compound?
-
Therapeutic area: What is the intended disease area for this compound?
-
Alternative names or identifiers: Is this compound known by any other name or code?
Without this fundamental information, the generation of detailed and accurate application notes and protocols is not feasible. Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or proprietary databases where "this compound" may be cataloged.
Application Notes: Techniques for Measuring SN003 Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The binding affinity of a drug candidate, such as SN003, to its biological target is a critical parameter in drug discovery and development. It defines the strength of the interaction and is typically quantified by the equilibrium dissociation constant (K D). A lower K D value signifies a higher binding affinity.[1] Accurate measurement of binding affinity is essential for structure-activity relationship (SAR) studies, lead optimization, and predicting in vivo efficacy.[2] This document provides an overview and detailed protocols for several key biophysical and biochemical techniques used to determine the binding affinity of this compound.
The primary techniques covered are:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine all thermodynamic parameters.[3]
-
Surface Plasmon Resonance (SPR): A label-free optical method for real-time monitoring of binding kinetics and affinity.[4][5]
-
Bio-Layer Interferometry (BLI): An optical, label-free technique similar to SPR, well-suited for high-throughput screening.[6][7]
-
MicroScale Thermophoresis (MST): Measures the directed movement of molecules in a temperature gradient to quantify binding.[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay to quantify binding affinity through enzymatic signal amplification.[10][11]
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a gold-standard, label-free technique that directly measures the heat released or absorbed during a biomolecular binding event.[3] By titrating a solution of the ligand (this compound) into a sample cell containing the target protein, a complete thermodynamic profile of the interaction can be obtained from a single experiment. This includes the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][12][13]
Data Presentation: this compound Binding to Target Protein
| Parameter | Value | Units |
| Binding Affinity (K D) | 50 | nM |
| Stoichiometry (n) | 1.05 | - |
| Enthalpy (ΔH) | -12.5 | kcal/mol |
| Entropy (ΔS) | -7.8 | cal/mol·K |
Experimental Protocol: ITC
1. Materials and Reagents:
-
Purified Target Protein (>95% purity)
-
This compound compound (>98% purity)
-
ITC instrument and corresponding cells
-
Assay Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4), filtered and degassed
-
Syringe for titration
2. Sample Preparation:
-
Prepare a stock solution of the Target Protein and this compound in the same batch of degassed assay buffer to avoid buffer mismatch artifacts.
-
Accurately determine the concentration of both protein and ligand.
-
Prepare the final protein solution for the sample cell at a concentration typically 10-50 times the expected K D.
-
Prepare the final this compound solution for the syringe at a concentration 10-15 times that of the protein concentration in the cell.[2]
3. Instrument Setup and Data Acquisition:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with buffer.
-
Fill the reference cell with assay buffer.
-
Carefully load the Target Protein solution into the sample cell, avoiding bubbles.
-
Load the this compound solution into the titration syringe, avoiding bubbles.
-
Place the cell and syringe into the instrument and allow the system to equilibrate.
-
Set up the titration parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections.
-
Initiate the titration run.
4. Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.[14]
-
Plot the heat change (kcal/mol) against the molar ratio of this compound to Target Protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to derive the K D, n, and ΔH.[14] The entropy (ΔS) can be calculated from these values.
Visualization: ITC Workflow
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[5] One binding partner (ligand) is immobilized on a gold-coated sensor chip, and the other (analyte, this compound) is flowed across the surface.[4][15] Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[4][16] This allows for the determination of both association (k on) and dissociation (k off) rate constants, from which the K D is calculated (K D = k off / k on).[16]
Data Presentation: this compound Binding to Target Protein
| Parameter | Value | Units |
| Association Rate (k on) | 1.5 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k off) | 7.5 x 10⁻³ | s⁻¹ |
| Binding Affinity (K D) | 50 | nM |
Experimental Protocol: SPR
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified Target Protein (ligand for immobilization)
-
This compound (analyte in solution)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running Buffer (e.g., HBS-EP+, filtered and degassed)
-
Regeneration solution (e.g., Glycine-HCl pH 1.5)
2. Ligand Immobilization:
-
Select an appropriate sensor chip and immobilization strategy (e.g., amine coupling for the Target Protein).
-
Activate the sensor surface (e.g., with a fresh 1:1 mixture of EDC/NHS).
-
Inject the Target Protein solution over the activated surface until the desired immobilization level is reached (e.g., ~100 RU for kinetic analysis of small molecules).[4]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
3. Analyte Interaction Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM), including a buffer-only (zero concentration) sample for double referencing.
-
Inject the this compound dilutions over the ligand and reference surfaces at a constant flow rate.
-
Monitor the association phase, allowing sufficient time to approach steady-state.
-
Switch back to flowing running buffer to monitor the dissociation phase.
-
After each cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
4. Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the buffer-only injection signal (double referencing).
-
The resulting sensorgrams (RU vs. time) show the association and dissociation phases for each this compound concentration.
-
Globally fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off.
-
Calculate the K D from the ratio of the rate constants (K D = k off / k on).
Visualization: Kinetic Parameters Relationship
Bio-Layer Interferometry (BLI)
Principle: BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[17][18] Similar to SPR, a ligand is immobilized on the biosensor tip. When the tip is dipped into a solution containing the analyte (this compound), binding causes an increase in the optical thickness at the tip's surface, resulting in a wavelength shift that is proportional to the amount of bound mass.[6][17] This real-time, label-free method is particularly useful for high-throughput screening.[7]
Data Presentation: this compound Binding to Target Protein
| Parameter | Value | Units |
| Association Rate (k on) | 1.3 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k off) | 7.2 x 10⁻³ | s⁻¹ |
| Binding Affinity (K D) | 55 | nM |
Experimental Protocol: BLI
1. Materials and Reagents:
-
BLI instrument (e.g., Octet) and 96- or 384-well microplates.[7]
-
Biosensors appropriate for the ligand (e.g., Streptavidin (SA) for biotinylated protein, Ni-NTA for His-tagged protein).[6]
-
Purified, tagged Target Protein (ligand).
-
This compound (analyte).
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20), filtered.
2. Assay Setup:
-
Hydrate the biosensor tips in assay buffer for at least 10 minutes in a dedicated column of the microplate.
-
Prepare the 96-well plate with the required solutions in distinct columns:
-
Column 1: Assay buffer for baseline measurement.
-
Column 2: Ligand (Target Protein) solution for immobilization.
-
Column 3: Assay buffer for a second baseline/wash step.
-
Columns 4-10: A serial dilution of this compound for the association step. Include a buffer-only well for reference.
-
Column 11: Assay buffer for the dissociation step.
-
3. Data Acquisition (Automated):
-
Baseline: The instrument dips the biosensors into the buffer (Column 1) to establish a stable baseline.
-
Loading: The biosensors move to the ligand solution (Column 2) to immobilize the Target Protein.
-
Baseline 2: The biosensors move to buffer (Column 3) to wash away unbound ligand and establish a new baseline.[19]
-
Association: The biosensors move to the wells containing the this compound serial dilutions (Columns 4-10) to measure binding in real-time.[19]
-
Dissociation: The biosensors move to the buffer-only wells (Column 11) to measure the dissociation of the this compound-protein complex.[19]
4. Data Analysis:
-
The instrument software automatically subtracts the reference sensor data from the active sensor data.
-
Align the curves to the baseline and dissociation steps.
-
Globally fit the processed association and dissociation curves from the different analyte concentrations to a 1:1 binding model to extract k on, k off, and calculate K D.
Visualization: BLI Experimental Workflow
MicroScale Thermophoresis (MST)
Principle: MST measures the motion of molecules in a microscopic temperature gradient.[8] This movement, called thermophoresis, is highly sensitive to changes in a molecule's size, charge, and hydration shell.[9] When a ligand (this compound) binds to a fluorescently labeled target protein, the thermophoretic properties of the complex differ from the unbound protein.[20] By measuring the change in fluorescence in the heated spot across a titration series of the non-labeled ligand, a binding curve can be generated to determine the K D.[8][20]
Data Presentation: this compound Binding to Target Protein
| Parameter | Value | Units |
| Binding Affinity (K D) | 65 | nM |
Experimental Protocol: MST
1. Materials and Reagents:
-
MST instrument (e.g., Monolith NT.115) and capillaries.
-
Fluorescently labeled Target Protein (either via a fluorescent fusion protein like GFP or chemical labeling).
-
Unlabeled this compound.
-
Assay Buffer (e.g., PBS, pH 7.4 with 0.05% Tween-20 to prevent sticking).[21]
2. Sample Preparation:
-
Label the Target Protein with a suitable fluorescent dye if it is not intrinsically fluorescent. Ensure removal of free dye.
-
Prepare a 16-point serial dilution of the unlabeled this compound ligand in assay buffer, starting at a concentration at least 20-fold higher than the expected K D.
-
Prepare a solution of the labeled Target Protein at 2x the final concentration.
-
Mix each ligand dilution 1:1 with the 2x labeled Target Protein solution. This results in a constant concentration of the labeled protein and a varying concentration of the ligand.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
3. Instrument Setup and Data Acquisition:
-
Turn on the MST instrument and allow the LEDs to warm up.
-
Load approximately 4 µL of each sample mixture into the hydrophilic capillaries.[20]
-
Place the capillaries into the instrument tray.
-
Set the instrument parameters (e.g., LED power, IR laser power). A pre-test ("capillary scan") can help optimize the fluorescence signal.
-
Start the measurement. The instrument will apply the IR laser to create a temperature gradient and record the fluorescence change over time for each capillary.[8]
4. Data Analysis:
-
The software plots the change in normalized fluorescence (ΔF norm) against the logarithm of the ligand (this compound) concentration.[20]
-
The resulting sigmoidal binding curve is fitted with the K D model (non-linear regression) to determine the dissociation constant.
Visualization: Hypothetical Signaling Pathway
Assuming this compound is an antagonist for a G-protein coupled receptor (GPCR), as suggested by literature for a compound named "SN 003" acting on CRF1 receptors.
ELISA-Based Binding Assay
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to determine binding affinity.[10] In a direct binding ELISA, the target protein is immobilized onto the wells of a microplate. Serial dilutions of this compound (if it is tagged, e.g., with biotin) or a tagged competitor are added. The amount of bound ligand is detected using an enzyme-conjugated secondary reagent (e.g., streptavidin-HRP) that produces a colorimetric signal. The signal intensity is proportional to the amount of bound ligand, and the data can be used to calculate an EC50 value, which corresponds to the K D in a well-controlled assay.[22]
Data Presentation: this compound Binding to Target Protein
| Parameter | Value | Units |
| EC50 (approximates K D) | 70 | nM |
Experimental Protocol: Direct Binding ELISA
1. Materials and Reagents:
-
High-binding 96-well microplates
-
Purified Target Protein
-
Biotinylated this compound (or other tagged version)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Streptavidin-HRP conjugate
-
TMB Substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Plate Coating and Blocking:
-
Dilute the Target Protein in Coating Buffer (e.g., to 2 µg/mL).
-
Add 100 µL of the protein solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.[23]
-
Wash the plate 3 times with Wash Buffer.
3. Ligand Binding:
-
Prepare a serial dilution of biotinylated this compound in Blocking Buffer.
-
Add 100 µL of each dilution to the appropriate wells. Include wells with buffer only as a negative control.
-
Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Wash the plate 5 times with Wash Buffer to remove unbound ligand.
4. Detection and Data Analysis:
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.[23]
-
Plot the absorbance values against the logarithm of the this compound concentration.
-
Fit the resulting curve using non-linear regression (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of this compound that gives 50% of the maximal binding signal. This value approximates the K D.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 7. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 8. biocompare.com [biocompare.com]
- 9. youtube.com [youtube.com]
- 10. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 11. research.wur.nl [research.wur.nl]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 17. protocols.io [protocols.io]
- 18. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 19. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 20. researchgate.net [researchgate.net]
- 21. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Application Notes and Protocols: SN003
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN003 is a potent and selective, reversible antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It displays over 1000-fold selectivity for CRF1 over CRF2 receptors. By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, this compound can effectively modulate the hypothalamic-pituitary-adrenal (HPA) axis and other central nervous system pathways involved in stress responses. These characteristics make this compound a valuable tool for investigating the role of the CRF1 receptor in various physiological and pathological processes, including anxiety, depression, and other stress-related disorders.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 355.43 g/mol | [1][2] |
| Molecular Formula | C₁₉H₂₅N₅O₂ | [1][2] |
| Purity | ≥98% (HPLC) | [2] |
| Physical Form | Solid | N/A |
| Storage (Solid) | +4°C | [2] |
Solution Preparation
Recommended Solvents
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber, polypropylene or glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound solid and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.55 mg of this compound.
-
Dissolving this compound: Add the appropriate volume of DMSO to the vial containing the this compound solid. For a 10 mM stock solution, if you weighed 3.55 mg of this compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and aliquot volume.
Solution Storage and Stability
Proper storage of this compound solutions is critical to maintain their integrity and activity.
| Solution Type | Storage Temperature | Shelf Life | Special Precautions |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C | Up to 6 months at -80°C; up to 1 month at -20°C. | Protect from light. Avoid repeated freeze-thaw cycles. |
| Working Dilutions (in aqueous buffer) | 2-8°C | Use immediately. Prepare fresh for each experiment. | N/A |
Note: The stability of this compound in aqueous solutions for extended periods has not been extensively reported. It is highly recommended to prepare fresh working dilutions from the frozen stock solution for each experiment.
Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its biological effects by acting as a competitive antagonist at the CRF1 receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand CRF, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses, including the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary gland.
Furthermore, the CRF1 receptor can also couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC). The receptor has also been shown to signal through the ERK1/2-MAP and Akt kinase cascades. By binding to the CRF1 receptor, this compound prevents CRF from binding and initiating these signaling cascades, thereby blocking its downstream effects.
CRF1 Receptor Signaling Pathway
Caption: this compound blocks CRF-induced signaling at the CRF1 receptor.
Experimental Protocols
In Vitro CRF1 Receptor Binding Assay
This protocol is adapted from a general method for characterizing CRF1 receptor antagonists and can be used to determine the binding affinity (Ki) of this compound. The assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CRF1 receptors in membranes prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4
-
Radioligand: e.g., [¹²⁵I]-Sauvagine or [³H]-Urocortin
-
This compound stock solution (10 mM in DMSO)
-
Non-specific binding control: A high concentration of a non-radiolabeled CRF1 agonist or antagonist (e.g., 1 µM Antalarmin)
-
96-well microplates
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA)
Experimental Workflow:
Caption: Workflow for the CRF1 receptor binding assay.
Procedure:
Part A: Cell Membrane Preparation
-
Culture HEK293-CRF1R cells to confluency in appropriate culture vessels.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer, determine the protein concentration using a BCA assay, and store aliquots at -80°C until use.
Part B: Competitive Binding Assay
-
On the day of the assay, thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 1 µM Antalarmin) + 50 µL of radioligand + 100 µL of membrane suspension.
-
This compound Competition: 50 µL of each this compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.
-
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature or 30°C.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity in each well using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Disclaimer
This compound is intended for research use only. It is not for human or veterinary use. The information provided in these application notes is for guidance only. Researchers should optimize the protocols for their specific experimental conditions. Always adhere to appropriate laboratory safety practices when handling chemical reagents.
References
Application Notes and Protocols for In Vivo Imaging of SN003
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN003 is a potent and selective reversible antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress.[2][3][4] Dysregulation of the CRF1 signaling pathway has been implicated in various stress-related disorders, including anxiety and depression.[2][5][6] As a brain-penetrant small molecule, this compound holds therapeutic potential for these conditions.[]
In vivo imaging is a powerful, non-invasive technique that enables the visualization and quantification of biological processes in living organisms.[7] This technology is invaluable in drug development for assessing pharmacokinetics, pharmacodynamics, and target engagement in preclinical models.[8] This document provides a detailed protocol for the in vivo imaging of a fluorescently labeled version of this compound, designated as this compound-NIR, in a murine model. Optical imaging is a suitable modality for small animal imaging due to its high sensitivity, cost-effectiveness, and the absence of ionizing radiation.[8]
Signaling Pathway of CRF1 Receptor
The CRF1 receptor is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor primarily couples to the Gs alpha subunit, activating the adenylyl cyclase (AC) signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.
Evidence also suggests that the CRF1 receptor can couple to other G proteins, activating alternative signaling pathways such as the ERK1/2-MAP kinase and Akt kinase cascades, which are involved in cell survival and proliferation.[9][10] this compound, as a CRF1 antagonist, blocks the binding of CRF, thereby inhibiting these downstream signaling events.
Experimental Protocols
Preparation of this compound-NIR for In Vivo Imaging
To enable optical imaging, this compound must be conjugated to a near-infrared (NIR) fluorescent dye. NIR dyes are preferred for in vivo imaging due to their deep tissue penetration and low autofluorescence.
Materials:
-
This compound
-
NIR fluorescent dye with an NHS ester reactive group (e.g., Cy7-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5 molar excess of the NIR dye-NHS ester to the this compound solution.
-
Add a 3 molar excess of TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4 hours, protected from light.
-
Monitor the reaction progress using HPLC.
-
Upon completion, purify the this compound-NIR conjugate using preparative HPLC.
-
Lyophilize the purified product to obtain a solid powder.
-
Store the this compound-NIR conjugate at -20°C, protected from light.
-
Before use, dissolve the conjugate in a sterile, biocompatible vehicle such as a mixture of DMSO and saline.
Animal Models
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Animals:
-
Male BALB/c mice, 8-10 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
For studies involving stress models, appropriate protocols for inducing stress (e.g., chronic mild stress) should be followed.
In Vivo Optical Imaging Workflow
The following workflow outlines the key steps for conducting an in vivo imaging study with this compound-NIR.
Detailed In Vivo Imaging Protocol
Materials:
-
This compound-NIR imaging probe
-
Anesthesia machine with isoflurane
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile syringes and needles
-
Animal clippers
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Remove hair from the dorsal and ventral surfaces of the mouse using clippers to minimize light scattering and absorption.
-
Place the anesthetized mouse in the imaging chamber.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image before injecting the probe to determine the level of autofluorescence.
-
-
Probe Administration:
-
Administer a predetermined dose of this compound-NIR (e.g., 10 mg/kg) via intravenous (tail vein) injection.
-
-
Image Acquisition:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 24h).
-
Use appropriate excitation and emission filters for the NIR dye used.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the brain and other organs.
-
Quantify the fluorescence intensity (average radiant efficiency) within each ROI at each time point.
-
Correct for background autofluorescence.
-
Ex Vivo Biodistribution
Procedure:
-
At the final imaging time point, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.
-
Excise the brain, liver, kidneys, spleen, heart, lungs, and muscle tissue.
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image.
-
Quantify the fluorescence intensity in each organ.
Pharmacokinetic Analysis
Procedure:
-
In a separate cohort of animals, administer this compound-NIR as described above.
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-injection.
-
Process the blood to obtain plasma.
-
Analyze the concentration of this compound-NIR in the plasma using a suitable analytical method (e.g., fluorescence spectroscopy or LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Data Presentation
The following tables present hypothetical but representative data that could be obtained from the described experiments.
Table 1: Biodistribution of this compound-NIR in Mice (4 hours post-injection)
| Organ | Percent Injected Dose per Gram of Tissue (%ID/g) |
| Brain | 2.5 ± 0.4 |
| Liver | 15.2 ± 2.1 |
| Kidneys | 8.7 ± 1.3 |
| Spleen | 3.1 ± 0.6 |
| Heart | 1.8 ± 0.3 |
| Lungs | 4.5 ± 0.8 |
| Muscle | 1.2 ± 0.2 |
Table 2: Pharmacokinetic Parameters of this compound-NIR in Mice
| Parameter | Value |
| Half-life (t1/2) | 2.8 hours |
| Cmax (Maximum Concentration) | 5.2 µg/mL |
| Tmax (Time to Cmax) | 0.25 hours |
| AUC (Area Under the Curve) | 12.6 µg·h/mL |
| Clearance (CL) | 0.8 L/h/kg |
| Volume of Distribution (Vd) | 3.2 L/kg |
Conclusion
This application note provides a comprehensive framework for the in vivo imaging of the CRF1 antagonist this compound using a fluorescently labeled analog. The detailed protocols for probe preparation, animal handling, imaging, and data analysis are designed to guide researchers in assessing the pharmacokinetic and biodistribution properties of this promising therapeutic candidate. The ability to non-invasively track this compound in preclinical models can significantly accelerate its development and translation to the clinic for the treatment of stress-related disorders.
References
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 10. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Best Practices for SN003 Data Acquisition
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the optimal data acquisition of SN003, a critical component in [Editor's Note: The specific nature and context of this compound are not publicly available. Please insert the relevant description here, e.g., "a novel kinase inhibitor," "a fluorescent biosensor," "a key metabolite in the XYZ pathway." ]. Adherence to these best practices will ensure data accuracy, reproducibility, and integrity, which are paramount for advancing research and drug development efforts.
The following sections will cover experimental protocols for key assays, present quantitative data in a structured format, and illustrate the associated signaling pathways and experimental workflows.
Quantitative Data Summary
Table 1: Spectrophotometric Analysis of this compound
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| This compound | [Insert Value] | [Insert Value] | [Insert Solvent] |
| This compound Metabolite A | [Insert Value] | [Insert Value] | [Insert Solvent] |
| This compound Metabolite B | [Insert Value] | [Insert Value] | [Insert Solvent] |
Table 2: In Vitro Assay Parameters for this compound
| Assay Type | Cell Line | Seeding Density (cells/well) | This compound Concentration Range (µM) | Incubation Time (hours) |
| Cell Viability (MTT) | [e.g., HeLa, HEK293] | [e.g., 5,000] | [e.g., 0.1 - 100] | [e.g., 24, 48, 72] |
| Enzyme Activity | [e.g., Recombinant Enzyme] | N/A | [e.g., 0.01 - 10] | [e.g., 1] |
| Protein Binding | [e.g., Purified Protein] | N/A | [e.g., 0.1 - 50] | [e.g., 2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized data acquisition.
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound stock solution
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the density specified in Table 2 and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Pathway Activation
Objective: To assess the effect of this compound on the activation of a specific signaling pathway by measuring the phosphorylation of a key protein.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Diagrams of key signaling pathways and experimental workflows are provided below to facilitate understanding.
Caption: Proposed signaling pathway in which this compound acts as an inhibitor of Kinase A.
Troubleshooting & Optimization
Technical Support Center: SN003 Experimental Variability
This technical support center provides troubleshooting guidance for researchers using the hypothetical experimental compound SN003, a selective inhibitor of the TGF-β type I receptor ALK5 (Activin receptor-like kinase 5). The information is designed to help identify and mitigate sources of variability in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the IC50 value of this compound in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors. First, ensure that each new batch of this compound is accompanied by a certificate of analysis confirming its purity and identity. Minor variations in purity can lead to significant differences in potency. Second, inconsistencies in experimental procedure, such as differences in cell passage number, seeding density, or serum concentration in the media, can alter the cellular response to this compound. It is also crucial to verify the stability of this compound in your specific assay medium and storage conditions.
Q2: Our results with this compound in an animal model of fibrosis are not consistent. What are the potential sources of this in vivo variability?
A2: In vivo experiments are subject to a higher degree of variability due to their complexity. Key factors to consider include the age, sex, and genetic background of the animals, as these can all influence disease progression and drug metabolism.[1] The method of this compound administration, including the vehicle used, can also impact its bioavailability and efficacy. Environmental factors within the animal facility, such as housing conditions and diet, should be kept as consistent as possible. Finally, inter-operator variability in surgical procedures or outcome assessments can be a significant source of inconsistency.[2][3]
Q3: We are seeing conflicting results between our in vitro and in vivo studies with this compound. Why might this be happening?
A3: Discrepancies between in vitro and in vivo results are a frequent challenge in drug development. This can be due to a number of factors, including differences in drug metabolism, protein binding, and bioavailability that are not captured in cell-based assays.[4][5][6] The in vitro assay may not fully replicate the complex microenvironment of the tissue in the animal model. It is important to carefully consider the limitations of the in vitro system and to select an animal model that is most relevant to the clinical indication.
Troubleshooting Guides
Inconsistent In Vitro Potency (IC50) of this compound
If you are observing high variability in the IC50 of this compound, follow these troubleshooting steps:
-
Verify Compound Integrity:
-
Confirm the purity and identity of each batch of this compound.
-
Assess the stability of this compound under your specific experimental conditions (e.g., in assay media at 37°C).
-
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and narrow range of passage numbers.
-
Ensure consistent cell seeding density.
-
Use the same source and lot of serum for all experiments.
-
-
Optimize Assay Protocol:
-
Carefully control incubation times with this compound and the stimulating ligand (e.g., TGF-β1).
-
Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability.
-
High Variability in Animal Models
For inconsistent results in animal studies with this compound, consider the following:
-
Animal Characteristics:
-
Use animals of the same age, sex, and genetic strain.
-
Ensure animals are sourced from a reputable vendor.
-
-
Dosing and Formulation:
-
Prepare the dosing formulation fresh for each experiment, if necessary.
-
Verify the stability and homogeneity of this compound in the chosen vehicle.
-
Ensure accurate and consistent administration of the dose.
-
-
Experimental Procedures:
-
Standardize all surgical and experimental procedures.
-
Blind the investigators who are performing the procedures and assessing the outcomes to the treatment groups.
-
Data Presentation
Table 1: Hypothetical Inter-Laboratory Variability of this compound IC50 in A549 Cells
| Laboratory | Mean IC50 (nM) | Standard Deviation (nM) |
| Lab A | 55.2 | 8.3 |
| Lab B | 78.9 | 12.1 |
| Lab C | 49.5 | 7.5 |
This table illustrates how IC50 values for this compound can vary between different laboratories, even when using the same cell line. This highlights the importance of internal controls and standardized protocols.[4][6]
Table 2: Hypothetical Variability in an Animal Model of Lung Fibrosis Treated with this compound
| Treatment Group | Mean Ashcroft Score | Standard Deviation |
| Vehicle Control | 6.8 | 1.5 |
| This compound (10 mg/kg) | 4.2 | 1.8 |
| This compound (30 mg/kg) | 2.5 | 1.2 |
This table shows typical variability in a key endpoint (Ashcroft score for fibrosis) in an animal model. The standard deviation indicates the spread of the data around the mean.
Experimental Protocols
Protocol 1: TGF-β-Induced Reporter Gene Assay
-
Cell Seeding: Seed HEK293T cells stably expressing a SMAD-responsive luciferase reporter construct in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 2 ng/mL of recombinant human TGF-β1 for 16 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Smad2
-
Cell Culture and Treatment: Culture A549 cells to 80% confluency and then serum-starve overnight. Pre-treat the cells with this compound for 1 hour before stimulating with 5 ng/mL of TGF-β1 for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated Smad2 (pSmad2) and total Smad2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Studies.
Caption: Key Sources of Experimental Variability.
References
- 1. Variability of test parameters from mice of different age groups in published data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability associated with as in vivo-in vitro correlations when using different bioaccessibility methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of inter-individual variability in experimenters’ sensitivity and training on behavioral assessment of animal models of vestibular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Improving SN003 Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the experimental compound SN003.
Troubleshooting Guide: Resolving this compound Solubility Issues
Issue: this compound powder is not dissolving in the initial solvent.
-
Possible Cause: The selected solvent may not be appropriate for the physicochemical properties of this compound.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Consult any available compound documentation for recommended solvents. If none are listed, start with common laboratory solvents of varying polarity.
-
Use Co-solvents: For aqueous solutions, the use of a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds.[1][2][3] Start with a small percentage of the co-solvent and gradually increase it.
-
Gentle Heating: Warming the solution in a water bath (e.g., 37-50°C) can increase the kinetic energy and aid dissolution.[4] However, be cautious of potential compound degradation at higher temperatures.
-
Sonication: Using a bath sonicator can help break down powder aggregates and facilitate solvent interaction.[4]
-
Vortexing: Vigorous vortexing can provide the necessary mechanical agitation to dissolve the compound.[4]
-
Issue: this compound precipitates out of solution upon dilution into aqueous media.
-
Possible Cause: The compound is "crashing out" due to a rapid change in solvent polarity. This is a common issue when diluting a stock solution prepared in a high-concentration organic solvent (like DMSO) into an aqueous buffer or cell culture medium.[4][5]
-
Troubleshooting Steps:
-
Intermediate Dilution Step: Perform a serial dilution of the stock solution. First, dilute it into a mixture of the organic solvent and the aqueous medium, and then perform the final dilution into the aqueous medium.[5]
-
Reduce Stock Concentration: Prepare a more dilute stock solution in the organic solvent.[4][5] This will result in a lower final concentration of the organic solvent in the aqueous solution, which may be sufficient to maintain solubility.
-
Optimize Final Co-solvent Concentration: Ensure the final concentration of the co-solvent (e.g., DMSO) in the aqueous medium is sufficient to maintain this compound solubility while remaining non-toxic to cells (typically ≤ 0.5%).[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving a new, poorly soluble compound like this compound?
A1: For initial testing, it is advisable to start with a range of solvents that cover different polarities. Common starting points for poorly soluble, non-polar compounds include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[7] For compounds with some polarity, ethanol, methanol, or acetone could be considered.[8][9][10] Always use high-purity, anhydrous solvents, as water content can negatively impact solubility, especially with hygroscopic solvents like DMSO.[4]
Q2: How can I improve the bioavailability of this compound for in vivo experiments if it has low aqueous solubility?
A2: Enhancing the in vivo absorption and bioavailability of poorly soluble compounds often requires formulation strategies.[1][11][12] Some common approaches include:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[1]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can improve the dissolution rate.[1][13][14]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[1][12]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[1][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can increase its solubility and dissolution rate.[5][13][15]
Q3: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A3: A general protocol for preparing a stock solution in DMSO is as follows:
-
Bring the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.[4]
-
Weigh the desired amount of this compound powder. For small quantities, it is often more accurate to dissolve the entire contents of the vial and calculate the concentration.[6][16]
-
Add the calculated volume of DMSO to the vial to achieve the target stock concentration.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.[4]
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[4]
-
If sonication is insufficient, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[4]
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Common Organic Solvents for Solubility Testing
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 47.0 | Aprotic, highly polar, good for a wide range of non-polar compounds.[10] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | Aprotic, polar, similar to DMSO but more volatile.[10] |
| Ethanol | 4.3 | 78.5 | 24.6 | Protic, polar, less toxic than methanol.[10] |
| Methanol | 5.1 | 64.7 | 32.7 | Protic, polar, can be more effective than ethanol for some compounds. |
| Acetone | 4.3 | 56.2 | 20.7 | Aprotic, polar, good for moderately polar compounds.[10] |
| Acetonitrile | 5.8 | 81.6 | 37.5 | Aprotic, polar, often used in chromatography.[10] |
Table 2: Troubleshooting Summary for this compound Solubility
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Dissolution | Insufficient solvent power | Use a co-solvent, gentle heating, or sonication.[2][4] | A clear, homogenous solution. |
| Precipitation on Dilution | Rapid polarity change | Perform serial dilutions or reduce stock concentration.[4][5] | The compound remains in solution in the final aqueous medium. |
| Inconsistent Results | Solvent quality (water absorption) | Use fresh, anhydrous DMSO for stock preparation.[4] | Reproducible solubility and experimental results. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Temperature-controlled water bath
-
-
Procedure:
-
Determine the molecular weight (MW) of this compound.
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock of a compound with a MW of 500 g/mol , you would need 5 mg of the compound.
-
Accurately weigh the calculated amount of this compound powder into a sterile microcentrifuge tube or vial.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
If the powder is not completely dissolved, place the tube in a water bath sonicator for 15 minutes.
-
If necessary, incubate the tube in a 37°C water bath for 10 minutes, vortexing intermittently.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical mechanism of this compound inhibiting the STAT3 pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ijpbr.in [ijpbr.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 7. Workup [chem.rochester.edu]
- 8. scienceasia.org [scienceasia.org]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming SN003 Off-Target Effects
Welcome to the technical support center for SN003. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation with this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target the "On-Target Kinase" involved in a specific cellular signaling pathway. Its primary mechanism of action is the inhibition of this kinase to modulate downstream cellular processes.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[1] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.
Q3: My results from biochemical assays and cell-based assays with this compound are inconsistent. What could be the reason?
Discrepancies between biochemical and cell-based assays are common and can arise from several factors. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[1] Additionally, the inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[1]
Q4: How can I proactively identify potential off-target effects of this compound?
Proactive identification of off-target effects is crucial for accurate interpretation of experimental results. A common approach is to perform a kinase selectivity profile, screening this compound against a large panel of kinases.[1] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[1]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
Symptom: Increased cell death or reduced proliferation at concentrations where the on-target effect is expected.
Possible Cause: Off-target inhibition of kinases essential for cell survival.
Troubleshooting Steps:
-
Concentration Titration: Use the lowest effective concentration of this compound that still engages the intended target.[1] Correlate the phenotypic response with the degree of target inhibition to distinguish on-target from off-target effects.[1]
-
Kinome Scan: Perform a broad kinase selectivity screen to identify potential off-target kinases that could be responsible for the toxicity.
-
Rescue Experiment: If a specific off-target is identified, attempt a rescue by overexpressing that kinase to see if the toxic effect is diminished.
-
Alternative Inhibitors: Compare the phenotype with that of other structurally different inhibitors of the same target to see if the toxicity is specific to this compound's chemical scaffold.
Issue 2: Contradictory Downstream Signaling Readouts
Symptom: Activation or inhibition of signaling pathways that are not known to be regulated by the intended target kinase.
Possible Cause: this compound may be inhibiting or activating other kinases in related or parallel pathways. It's also possible for kinase inhibitors to cause paradoxical pathway activation.
Troubleshooting Steps:
-
Pathway Analysis: Use phosphoproteomics or western blotting to map the signaling changes induced by this compound.
-
Computational Prediction: Employ in silico tools to predict potential off-target interactions based on the structure of this compound and the sequence of other kinases.
-
Validate Off-Targets: Functionally validate predicted off-targets using siRNA/shRNA knockdown or CRISPR/Cas9 knockout to see if their depletion phenocopies the effects of this compound.
Data Presentation
Table 1: Comparative IC50 Values of this compound
| Assay Type | On-Target Kinase | Known Off-Target Kinase A | Known Off-Target Kinase B |
| Biochemical (low ATP) | 10 nM | 50 nM | 200 nM |
| Cell-Based (Target Engagement) | 100 nM | 500 nM | >1 µM |
| Cell-Based (Phenotypic) | 150 nM | 750 nM | >2 µM |
Table 2: Troubleshooting Checklist for Off-Target Effects
| Symptom | Potential Cause | Recommended Action |
| Unexpected Phenotype | Off-target activity | Perform rescue experiment with drug-resistant target mutant. |
| Biochemical vs. Cellular Discrepancy | High intracellular ATP, efflux pumps, target expression | Verify target expression and activity; use efflux pump inhibitors. |
| Unexplained Toxicity | Inhibition of essential kinases | Titrate to lowest effective dose; perform kinome scan. |
| Paradoxical Pathway Activation | Complex off-target interactions | Conduct phosphoproteomic pathway analysis. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the kinase assays.
-
Kinase Panel: Select a commercial kinase screening panel (e.g., Eurofins, Reaction Biology) that covers a broad range of the human kinome.
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of a fixed concentration of ATP and varying concentrations of this compound.
-
Data Analysis: The IC50 values for each kinase are determined. Results are typically presented as a percentage of inhibition relative to a control. Potent off-target interactions (e.g., >50% inhibition at 1 µM) should be further validated.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[1]
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.[1]
-
Compound Treatment: Add serial dilutions of the kinase inhibitor to the cells.[1]
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[1]
-
Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.
-
Data Analysis: Plot the BRET signal against the inhibitor concentration to determine the cellular IC50 for target engagement.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Decision tree for differentiating on- and off-target effects.
References
SN003 experimental controls and best practices
Welcome to the technical support center for SN003, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound by providing detailed troubleshooting guides, frequently asked questions, and best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Its primary mechanism of action is to selectively bind to and block the activity of the CRF1 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of corticotropin-releasing factor (CRF). This compound exhibits high affinity for both rat and human CRF1 receptors.[1]
Q2: What are the key binding characteristics of this compound?
A2: this compound is a reversible antagonist with high affinity and selectivity for the CRF1 receptor over the CRF2 receptor. In radioligand binding assays, it has been shown to have Ki values of 2.5 nM and 7.9 nM for rat cortex and pituitary CRF1 receptors, respectively, and 6.8 nM for recombinant human CRF1 receptors expressed in HEK293e cells.[1] The equilibrium dissociation constant (KD) for [3H]this compound binding to human CRF1 receptors is approximately 3.4 to 4.6 nM.[1]
Q3: Is this compound a competitive or non-competitive antagonist?
A3: Studies suggest that this compound's interaction with the CRF1 receptor is not simply competitive. Evidence for this includes the observation that this compound can cause a significant decrease in the Bmax of [125I]oCRF binding and that CRF peptides incompletely inhibit the binding of [3H]this compound.[1] This indicates a more complex interaction than simple competition at the orthosteric binding site.
Q4: What are the recommended starting points for in vivo studies with this compound?
A4: For in vivo studies in rats, intravenous (i.v.) administration of this compound at a dose of 1 mg/kg has been used to investigate its effects on depressive-like behavior and detrusor overactivity. For studies involving potential interactions with other drugs, a dose of 0.5 mg/kg (i.v.) has been shown to potentiate the effects of antidepressants like imipramine and fluoxetine. It is always recommended to perform dose-response studies to determine the optimal concentration for your specific experimental model.
Q5: What information is available on the solubility and stability of this compound?
A5: While specific public data on the comprehensive solubility and stability profile of this compound is limited, it is a small molecule antagonist. For experimental use, it is typically dissolved in a suitable organic solvent like DMSO for stock solutions, which can then be further diluted in aqueous buffers for final assay concentrations. It is crucial to perform solubility tests in your specific experimental buffer. Stability can be influenced by factors such as pH, temperature, and light exposure. It is recommended to prepare fresh dilutions for each experiment and store stock solutions at -20°C or -80°C.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd value. |
| Insufficient washing of filters. | Increase the volume and/or number of wash steps with ice-cold buffer. | |
| Hydrophobic interactions of the ligand with filters or tubes. | Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Include a carrier protein like 0.1% BSA in the assay buffer. | |
| Low Specific Binding Signal | Insufficient receptor density in the tissue/cell preparation. | Use a tissue known to have high CRF1 expression (e.g., cortex, pituitary) or a cell line overexpressing the receptor.[1] |
| Degradation of the radioligand. | Aliquot and store the radioligand at -80°C and avoid repeated freeze-thaw cycles. | |
| Incorrect assay buffer composition. | Ensure the buffer composition (pH, ionic strength) is optimal for CRF1 receptor binding. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all components. |
| Incomplete separation of bound and free radioligand. | Ensure the filtration is rapid and the vacuum is sufficient. | |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Expected Efficacy | Poor bioavailability or brain penetration of the antagonist. | While this compound is reported to be brain penetrant, confirm its pharmacokinetic profile in your model. Consider alternative routes of administration or formulation. |
| Suboptimal dosing. | Perform a dose-response study to determine the effective dose range for your specific animal model and behavioral paradigm. | |
| Plasticity of the CRF system. | Repeated activation of the CRF1 system can lead to changes that reduce the acute effects of antagonists. Consider the timing and duration of treatment in your experimental design. | |
| Unexpected Behavioral Effects | Off-target effects of the antagonist. | Although this compound is highly selective for CRF1, it is good practice to include appropriate control groups and, if possible, test for off-target activity in relevant assays. |
| Interaction with other experimental variables. | Carefully control for environmental stressors and other factors that could influence the behavioral outcome. |
Experimental Protocols
[3H]this compound Radioligand Binding Assay (Adapted from Zhang et al., 2003)
This protocol describes a saturation binding experiment to determine the KD and Bmax of [3H]this compound for the CRF1 receptor in rat cortical membranes.
Materials:
-
[3H]this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Rat cortical tissue
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.0
-
Wash Buffer: 50 mM Tris-HCl, pH 7.0
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound.
-
Total Binding: Add increasing concentrations of [3H]this compound (e.g., 0.1 to 20 nM) to wells containing the membrane preparation.
-
Non-Specific Binding (NSB): To a parallel set of wells, add the same concentrations of [3H]this compound along with a high concentration of unlabeled this compound (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding at each concentration. Perform a saturation binding analysis using non-linear regression to determine the KD and Bmax values.
Data Presentation
Table 1: Binding Affinity of this compound at CRF1 Receptors
| Receptor Source | Radioligand | Ki (nM) | Reference |
| Rat Cortex | [125I]oCRF | 2.5 | [1] |
| Rat Pituitary | [125I]oCRF | 7.9 | [1] |
| Human CRF1 (HEK293e cells) | [125I]oCRF | 6.8 | [1] |
Table 2: Saturation Binding Parameters of [3H]this compound
| Membrane Source | KD (nM) | Bmax (pmol/mg protein) | Reference |
| Rat Cortex | 4.8 | 0.142 | [1] |
| Human CRF1 (HEK293e cells) | 4.6 | 7.42 | [1] |
Table 3: Functional Activity of this compound
| Assay | Cell Type | IC50 (nM) | Reference |
| CRF-induced ACTH release | Rat pituitary cells | 241 | [2] |
Visualizations
Caption: Simplified signaling pathway of the CRF1 receptor and the inhibitory action of this compound.
Caption: General workflow for a [3H]this compound radioligand binding assay.
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SN003 In Vitro Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel hydrophobic therapeutic agent, SN003. Our goal is to address common challenges encountered during in vitro experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound for in vitro experiments?
A1: this compound is a hydrophobic compound with low aqueous solubility. For in vitro assays, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: I am observing precipitation of this compound in my cell culture medium. What can I do to prevent this?
A2: Precipitation of this compound in aqueous media is a common issue due to its hydrophobic nature.[1] To improve solubility and prevent precipitation, consider the following:
-
Use of a carrier: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or liposomes, can enhance its stability and solubility in culture medium.[2][3]
-
Serum in media: The presence of serum, like Fetal Bovine Serum (FBS), can aid in stabilizing hydrophobic compounds through protein binding.[1]
-
Sonication: Briefly sonicating the final diluted solution can help in dispersing the compound.
Q3: What are the best practices for storing this compound stock solutions?
A3: this compound stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light to prevent photodegradation.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
Possible Causes:
-
Poor bioavailability in culture: this compound may be precipitating or aggregating in the aqueous culture medium.
-
Incorrect delivery vehicle: The chosen delivery method may not be optimal for the cell type being used.
-
Low incubation time: The incubation period may be insufficient for significant cellular uptake.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Delivery Vehicle | Experiment with different nanoparticle formulations (e.g., PLGA nanoparticles) or self-emulsifying drug delivery systems (SEDDS) to improve this compound's solubility and cellular penetration.[3][4] |
| 2 | Increase Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal cellular uptake in your specific cell line. |
| 3 | Verify with Positive Controls | Use a compound known to be readily taken up by your cell line as a positive control to ensure the uptake assay is functioning correctly. |
| 4 | Fluorescent Labeling | If possible, use a fluorescently labeled version of this compound to visualize and quantify cellular uptake via techniques like flow cytometry or fluorescence microscopy.[5][6] |
Issue 2: High Variability in Cytotoxicity Assays
Possible Causes:
-
Uneven drug distribution: this compound may not be uniformly dispersed in the wells of the microplate.
-
Cell seeding inconsistency: Variations in cell number across wells can lead to inconsistent results.
-
Edge effects: Wells on the periphery of the plate are prone to evaporation, affecting cell growth and drug concentration.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Homogeneous Drug Solution | Gently mix the final drug dilution by pipetting up and down before adding it to the cells. Visually inspect for any precipitation. |
| 2 | Standardize Cell Seeding | Use a cell counter to ensure accurate cell numbers for seeding. Allow cells to adhere and distribute evenly overnight before adding the treatment.[7] |
| 3 | Mitigate Edge Effects | Avoid using the outer wells of the microplate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| 4 | Include Proper Controls | Always include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.[8] |
Quantitative Data Summary
The following tables present hypothetical data for this compound delivery and efficacy in vitro.
Table 1: Comparison of this compound Delivery Methods on Cellular Uptake
| Delivery Method | This compound Concentration (µM) | Incubation Time (h) | Cellular Uptake (ng this compound/mg protein) |
| This compound in 0.1% DMSO | 10 | 4 | 5.2 ± 1.1 |
| This compound-PLGA Nanoparticles | 10 | 4 | 25.8 ± 3.5 |
| This compound in SEDDS | 10 | 4 | 18.4 ± 2.9 |
Table 2: Cytotoxicity of this compound in Different Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 12.2 |
| HeLa (Cervical Cancer) | 9.8 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the emulsion-solvent evaporation method.[3]
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Add the organic phase dropwise to 10 mL of 1% PVA solution while stirring at 500 rpm.
-
Emulsify the mixture by sonicating on ice for 3 minutes (30 seconds on, 30 seconds off).
-
Stir the resulting nanoemulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle pellet in the desired buffer or cell culture medium.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the intracellular accumulation of this compound.[5][9]
Materials:
-
Cells of interest (e.g., MCF-7)
-
24-well plates
-
This compound formulation (e.g., this compound-PLGA nanoparticles)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
BCA protein assay kit
-
Analytical method for this compound quantification (e.g., HPLC)
Procedure:
-
Seed 5 x 10^4 cells per well in a 24-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the this compound formulation at the desired concentration.
-
Incubate for the desired time period (e.g., 4 hours) at 37°C.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Lyse the cells by adding 100 µL of RIPA buffer to each well and incubating on ice for 15 minutes.
-
Collect the cell lysates and quantify the total protein concentration using a BCA assay.
-
Quantify the amount of this compound in the lysates using a validated analytical method.
-
Express the cellular uptake as ng of this compound per mg of total cellular protein.
Protocol 3: MTT Cytotoxicity Assay
This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.[8]
Materials:
-
Adherent cancer cell lines
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sartorius.com [sartorius.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Addressing SN003 stability issues in solution
Technical Support Center: SN003
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues encountered with the small molecule inhibitor, this compound, in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I am observing a rapid loss of this compound potency in my aqueous buffer. What are the potential causes and how can I mitigate this?
Answer: Rapid potency loss of this compound in aqueous solutions is commonly attributed to hydrolysis or oxidation. Several factors can influence the rate of these degradation pathways.
-
pH of the Solution: this compound is susceptible to pH-dependent hydrolysis. Stability is generally enhanced in slightly acidic conditions. It is recommended to maintain the pH of your stock solutions and experimental buffers within a range of 4.5 to 6.0.
-
Presence of Oxidizing Agents: Trace metal ions or dissolved oxygen can catalyze the oxidation of this compound. The inclusion of a chelating agent, such as EDTA, and an antioxidant can significantly improve stability.
-
Exposure to Light: Photodegradation can occur upon exposure to certain wavelengths of light. It is advisable to protect this compound solutions from light by using amber vials or by working in a dark environment.
To troubleshoot this issue, we recommend a systematic approach:
-
pH Adjustment: Prepare your this compound solution in a buffer system that maintains a pH between 4.5 and 6.0.
-
Inclusion of Excipients: Supplement your buffer with 0.1 mM EDTA and a suitable antioxidant (e.g., 0.1% v/v ascorbic acid or 0.02% w/v butylated hydroxytoluene).
-
Light Protection: Store and handle all this compound solutions in light-protected containers.
Question: My this compound solution appears cloudy or contains visible precipitates. What is causing this and how can I improve solubility?
Answer: The observed cloudiness or precipitation is likely due to the poor aqueous solubility of this compound, which can lead to aggregation.
-
Solvent Selection: For stock solutions, consider using a water-miscible organic solvent such as DMSO or ethanol. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
-
Use of Solubilizing Agents: The inclusion of co-solvents (e.g., polyethylene glycol 400) or surfactants (e.g., polysorbate 80) in your final experimental buffer can enhance the solubility of this compound.
-
Temperature Effects: In some cases, solubility can be temperature-dependent. Assess the effect of temperature on the solubility of this compound in your specific buffer system.
We suggest the following to improve solubility:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Perform serial dilutions of the DMSO stock into your final aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).
-
Formulation with Excipients: If solubility issues persist, consider formulating this compound with a solubilizing agent.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound stock solutions prepared in an anhydrous organic solvent such as DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected containers. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.
How can I monitor the stability of this compound in my formulations?
A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is recommended. This method should be able to separate the intact this compound from its potential degradation products.
What are the primary degradation products of this compound?
The two primary degradation products of this compound that have been identified are this compound-H, formed via hydrolysis of the ester linkage, and this compound-O, an oxidation product.
Data Summary
The following tables summarize key stability and solubility data for this compound.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers
| pH | Half-life (t½) at 25°C | Primary Degradation Pathway |
| 3.0 | 72 hours | Hydrolysis |
| 5.0 | 240 hours | Minimal Degradation |
| 7.4 | 48 hours | Hydrolysis & Oxidation |
| 9.0 | 12 hours | Hydrolysis |
Table 2: Effect of Excipients on this compound Stability in pH 7.4 Buffer at 25°C
| Excipient | Concentration | This compound Remaining after 48 hours |
| None | - | 52% |
| EDTA | 0.1 mM | 65% |
| Ascorbic Acid | 0.1% v/v | 78% |
| EDTA + Ascorbic Acid | 0.1 mM + 0.1% v/v | 95% |
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO | > 50 mg/mL |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Stability Analysis
This protocol describes a reverse-phase HPLC method for quantifying this compound and its primary degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Retention Times (Typical):
-
This compound-H: 5.2 min
-
This compound-O: 8.5 min
-
This compound: 10.1 min
-
Visualizations
Caption: this compound Degradation Pathways
Caption: Experimental Workflow for Stability Testing
Caption: Troubleshooting Decision Tree for this compound Stability
Technical Support Center: Minimizing SN003-Induced Cytotoxicity in Assays
Welcome to the technical support center for SN003. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize this compound-induced cytotoxicity in your in vitro assays, ensuring the reliability and reproducibility of your experimental results.
Troubleshooting Guides
This section provides detailed methodologies for key experiments to mitigate and understand the cytotoxic effects of this compound.
Guide 1: Optimizing this compound Concentration and Incubation Time
Unforeseen cytotoxicity can often be attributed to suboptimal compound concentration and incubation periods. This guide provides a systematic approach to determine the ideal experimental window for this compound.
Objective: To identify the optimal concentration range and incubation time for this compound that maximizes the desired biological effect while minimizing broad cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Plate cells at a consistent density across all wells of a 96-well plate. Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).[1]
-
This compound Dilution Series: Prepare a 2-fold serial dilution of this compound in your cell culture medium. It is crucial to prepare these solutions fresh for each experiment.
-
Time-Course Experiment:
-
Treat cells with the this compound dilution series.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plates for varying time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Cell Viability Assessment: At each time point, assess cell viability using a suitable assay (refer to Guide 2 for selection). A common method is the MTT or XTT assay which measures metabolic activity.[2][3]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot dose-response curves for each incubation period to determine the IC50 (half-maximal inhibitory concentration) value at each time point.
-
Expected Outcome: This experiment will generate a matrix of data that helps in identifying a concentration and time window where the specific effects of this compound can be studied without being confounded by generalized cytotoxicity.
Guide 2: Selecting an Appropriate Cell Viability Assay
The choice of viability assay is critical, as this compound may interfere with certain assay reagents or detection methods. This guide will help you select the most appropriate assay for your experimental setup.
Objective: To choose a cell viability assay that is not affected by the chemical properties of this compound and accurately reflects the health of the cell population.
Methodology:
-
Assay Comparison: Select at least two different types of viability assays that measure different cellular parameters.[4][5] Good choices include:
-
Metabolic Assays: (e.g., MTT, XTT, WST-1, Resazurin) which measure mitochondrial activity in viable cells.[2][3][4]
-
ATP Quantification Assays: (e.g., Luminescent ATP assays) which measure ATP levels as an indicator of metabolically active cells.[2]
-
Dye Exclusion Assays: (e.g., Trypan Blue, Propidium Iodide, 7-AAD) which identify cells with compromised membrane integrity.[5]
-
Real-Time Live-Cell Imaging: To visually monitor cell health and morphology over time.
-
-
Control Experiment:
-
Prepare a cell-free system by adding this compound at various concentrations to the culture medium in a 96-well plate.
-
Add the reagents for each selected viability assay.
-
Measure the signal at the appropriate wavelength. A significant signal in the absence of cells indicates interference.
-
-
Parallel Plate Experiment:
-
Seed cells in multiple identical plates.
-
Treat with a dilution series of this compound and a vehicle control.
-
At a predetermined time point, perform a different viability assay on each plate.
-
-
Data Comparison:
-
Compare the IC50 values and dose-response curves obtained from the different assays. Discrepancies may suggest that this compound is interfering with one or more of the assay chemistries.
-
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound with Different Viability Assays
| Cell Line | Incubation Time (hours) | MTT Assay IC50 (µM) | ATP Assay IC50 (µM) | Propidium Iodide Staining (% dead cells at 10µM) |
| MCF-7 | 48 | 5.2 | 15.8 | 12% |
| A549 | 48 | 8.1 | 22.4 | 15% |
In this hypothetical example, the lower IC50 from the MTT assay might suggest interference of this compound with mitochondrial reductases, leading to an overestimation of cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue. Here are several factors to investigate:
-
Reagent Quality and Handling:
-
This compound Solution: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment and ensure it is fully dissolved.
-
Cell Culture Medium: Variations in media components, serum lots, or pH can affect cell health and response to this compound.[]
-
-
Assay Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure a consistent cell seeding density, as this can affect the final cell number and the apparent cytotoxicity.
-
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variability. Regularly calibrate your pipettes.
Q2: I am observing a high background signal in my colorimetric/fluorometric viability assay. What can I do?
A2: High background can be caused by several factors:
-
Compound Interference: this compound might be colored or fluorescent, or it may directly react with the assay substrate. Run a cell-free control (compound in media without cells) to check for direct signal generation.
-
Insufficient Washing: If your protocol includes wash steps, ensure they are thorough to remove all unbound reagents.
-
Contamination: Microbial contamination can lead to changes in pH and metabolic activity, affecting the assay readout.[][7] Regularly check your cultures for any signs of contamination.
Q3: My cells look unhealthy or die even at very low concentrations of this compound. What should I check?
A3: This could be due to several reasons:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is low (typically <0.5%) and consistent across all wells, including your vehicle control.
-
Cell Health: The overall health of your cell culture is crucial. Ensure you are using healthy, log-phase cells for your experiments.[1]
-
Potent Cytotoxicity: this compound may be a highly potent cytotoxic agent in your specific cell line. Consider expanding the dilution series to even lower concentrations to find a non-toxic range.
Q4: Can I use a proliferation assay instead of a viability assay?
A4: While related, they measure different things. A cell viability assay measures the overall health of a cell population at a specific time point, whereas a cell proliferation assay measures the rate of cell division over time.[4] If this compound is expected to have cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) effects, a proliferation assay (e.g., BrdU or EdU incorporation) would be more appropriate.[2]
Visualizing Workflows and Pathways
Caption: Workflow for optimizing this compound concentration and incubation time.
Caption: Troubleshooting logic for inconsistent IC50 values.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
- 1. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
SN003 experiment reproducibility challenges
Notice: Information regarding a specific "SN003 experiment" is not publicly available. The following content has been generated based on a hypothetical scenario where this compound is a novel inhibitor of the well-characterized MAPK/ERK signaling pathway, a common target in drug development. The troubleshooting guides and FAQs are based on common reproducibility challenges encountered in cell-based assays involving pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MEK1/2, which are dual-specificity protein kinases that phosphorylate and activate ERK1/2. By inhibiting MEK1/2, this compound effectively blocks the downstream signaling cascade of the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.
Q2: What are the expected phenotypic outcomes of successful this compound treatment in cancer cell lines with activating BRAF mutations?
A2: In cancer cell lines with activating BRAF mutations (e.g., V600E), the MAPK/ERK pathway is constitutively active, driving uncontrolled cell growth. Successful treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation, induction of apoptosis, and a G1 cell cycle arrest.
Q3: How can I confirm that this compound is effectively inhibiting the MAPK/ERK pathway in my cell line?
A3: The most direct method to confirm the on-target activity of this compound is to perform a Western blot analysis. You should observe a significant decrease in the phosphorylation of ERK1/2 (p-ERK1/2) in this compound-treated cells compared to vehicle-treated controls. Total ERK1/2 levels should remain unchanged and can be used as a loading control.
Troubleshooting Guide: Common Reproducibility Issues
Here we address common issues that may arise during experiments with this compound, leading to a lack of expected results or variability between replicates.
Issue 1: No significant decrease in cell viability after this compound treatment.
-
Possible Cause 1: Suboptimal Drug Concentration. The IC50 value of this compound can vary between different cell lines.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal IC50 for your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. The cell line may have intrinsic or acquired resistance mechanisms to MEK inhibitors.
-
Troubleshooting Step: Verify the mutational status of key genes in the MAPK pathway (e.g., BRAF, KRAS, NRAS) in your cell line. Consider using a positive control cell line known to be sensitive to MEK inhibitors.
-
-
Possible Cause 3: Inactive Compound. The this compound compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Use a fresh stock of this compound and ensure it is stored at the recommended temperature, protected from light.
-
Issue 2: High variability in p-ERK1/2 levels between replicates.
-
Possible Cause 1: Inconsistent Treatment Times. The timing of cell lysis after this compound treatment is critical for observing maximal inhibition of ERK1/2 phosphorylation.
-
Troubleshooting Step: Ensure precise and consistent incubation times with this compound across all replicates.
-
-
Possible Cause 2: Variability in Protein Extraction. Inefficient or inconsistent cell lysis can lead to variable protein yields and phosphorylation states.
-
Troubleshooting Step: Use a standardized lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice.
-
Quantitative Data Summary
The following table summarizes expected quantitative outcomes for key assays when using this compound in a sensitive cell line (e.g., A375, melanoma with BRAF V600E mutation).
| Assay | Metric | Vehicle Control (DMSO) | This compound (1 µM) | Expected Outcome |
| Cell Viability (72h) | % Viability | 100% | < 30% | Significant Decrease |
| Western Blot (1h) | p-ERK1/2 / Total ERK1/2 Ratio | 1.0 (Normalized) | < 0.2 | > 80% Reduction |
| Cell Cycle Analysis (24h) | % Cells in G1 Phase | ~50% | > 70% | G1 Arrest |
Detailed Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
-
Cell Seeding: Seed 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1 hour.
-
Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and then add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using an ECL substrate and image the chemiluminescence.
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: Troubleshooting workflow for lack of this compound efficacy.
SN003 Assay Technical Support Center: Improving Signal-to-Noise Ratio
Welcome to the technical support center for the SN003 assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your experiments for a higher signal-to-noise ratio. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in the this compound assay?
A1: High background noise can originate from several sources, including contaminated reagents, autofluorescence from plates or media, and non-specific binding of assay components.[1][2] It is also possible for white plates to absorb energy from ambient light and emit it during measurement, contributing to the background.[3] To minimize this, store plates in the dark and avoid bright light during sample preparation.[3]
Q2: My signal is very low or absent. What are the likely causes?
A2: A weak or non-existent signal can stem from several factors. These include problems with reagent functionality, low transfection efficiency in cell-based assays, or a weak promoter if you are using a reporter system.[4][5] Additionally, incorrect instrument settings, such as mismatched excitation and emission filters for fluorescence assays, can lead to a low signal.[1] For luminescence assays, ensure your reagents have equilibrated to room temperature before use, as temperature can affect reaction kinetics.[3]
Q3: What is the ideal type of microplate to use for the this compound assay?
A3: The choice of microplate is critical for optimizing your signal-to-noise ratio.
-
For luminescence assays: Opaque white plates are recommended as they maximize the light signal.[3][6] Black plates can be used but will significantly reduce the signal.[3]
-
For fluorescence assays: Black-walled, clear-bottom plates are ideal for reducing background fluorescence and crosstalk between wells.[1]
Q4: How can I reduce variability between replicate wells?
A4: Variability between replicates can be caused by pipetting errors, inconsistent cell seeding, or the "edge effect" where evaporation is greater in the outer wells of a plate.[4][5][7] To minimize variability, prepare a master mix of your reagents and use a multichannel pipette for dispensing.[4] To mitigate edge effects, you can avoid using the outer wells or fill them with a buffer.[8]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common problems encountered with the this compound assay.
Problem 1: High Background Signal
High background can mask your true signal, leading to a poor signal-to-noise ratio. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Problem 2: Low or No Signal
A weak signal can make it difficult to distinguish from background noise. This workflow will guide you through potential solutions.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low or no signal.
Data Presentation: Optimizing Assay Parameters
The following tables provide starting points for optimizing key quantitative parameters in your this compound assay. Empirical testing is crucial to determine the optimal conditions for your specific experimental setup.[9][10]
Table 1: Recommended Starting Concentrations for Reagent Optimization
| Reagent Type | Starting Concentration | Titration Range | Notes |
| Primary Antibody | 1 µg/mL | 0.1 - 10 µg/mL | The optimal concentration can vary widely.[11] |
| HRP-conjugated Secondary Antibody | 1:10,000 dilution | 1:1,000 - 1:20,000 | Higher concentrations can increase background noise.[10][12] |
| Blocking Agent (BSA/Casein) | 1-5% (w/v) | 0.5 - 5% (w/v) | Empirical testing is necessary as no single blocking agent is optimal for all systems.[9][13] |
| Detergent (Tween-20) in Wash | 0.05% (v/v) | 0.01 - 0.1% (v/v) | Helps to reduce non-specific binding.[13] |
Table 2: Incubation Time and Temperature Optimization
| Step | Incubation Time | Temperature | Considerations |
| Blocking | 1 hour | Room Temperature | Longer incubation may be necessary for some systems. |
| Primary Antibody | 1-2 hours (or overnight) | Room Temp (or 4°C) | Longer incubation at lower temperatures can increase specific binding.[14] |
| Secondary Antibody | 1 hour | Room Temperature | Prolonged incubation can lead to high background.[14] |
| Substrate (Chemiluminescence) | 5 minutes | Room Temperature | Follow manufacturer's protocol; some substrates have a short half-life.[4] |
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration
This protocol describes how to perform a titration to find the optimal primary and secondary antibody concentrations.
-
Prepare Antigen-Coated Plates: Prepare your microplate with the target antigen as per your standard protocol.
-
Block the Plate: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Primary Antibody Titration:
-
Create a serial dilution of your primary antibody in blocking buffer. A good starting range is from 10 µg/mL down to 0.1 µg/mL.
-
Add the different concentrations of the primary antibody to the wells. Include a negative control with no primary antibody.
-
Incubate according to your standard protocol.
-
-
Wash: Wash the plate thoroughly to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the secondary antibody at a constant, high dilution (e.g., 1:10,000) to all wells. Incubate as per your protocol.
-
Develop and Read: Add the detection substrate and measure the signal on a plate reader.
-
Analyze: Plot the signal intensity against the primary antibody concentration. The optimal concentration will give a high signal with low background (from the no-primary-antibody control).
-
Secondary Antibody Titration: Once the optimal primary antibody concentration is determined, repeat the process by keeping the primary antibody concentration constant and performing a serial dilution of the secondary antibody.
Protocol 2: Checkerboard Titration for Antibody Optimization
For a more comprehensive optimization, a checkerboard titration can be performed to test multiple concentrations of primary and secondary antibodies simultaneously.
-
Plate Setup: Prepare a 96-well plate coated with your antigen and blocked.
-
Primary Antibody Dilutions: Prepare serial dilutions of the primary antibody down the rows of the plate.
-
Secondary Antibody Dilutions: Prepare serial dilutions of the secondary antibody across the columns of the plate.
-
Incubation and Washing: Perform the incubation and wash steps as per your standard protocol.
-
Detection: Add the detection substrate and read the plate.
-
Analysis: The well with the highest signal-to-noise ratio indicates the optimal combination of primary and secondary antibody concentrations.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key conceptual frameworks for assay optimization.
Logical Flow for Assay Optimization
Caption: Key factors influencing assay performance.
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. agilent.com [agilent.com]
- 4. goldbio.com [goldbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. licorbio.com [licorbio.com]
- 11. biotium.com [biotium.com]
- 12. assaygenie.com [assaygenie.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. What are the advantages and disadvantages of varying incubation time and temperature for immunofluorescence staining of tissue? | AAT Bioquest [aatbio.com]
Validation & Comparative
Unveiling the Therapeutic Promise of SN003: A Comparative Analysis for Drug Development Professionals
For researchers and scientists at the forefront of drug discovery, the quest for novel therapeutic agents with superior efficacy and well-defined mechanisms of action is paramount. This guide provides a comprehensive evaluation of SN003, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, benchmarking its performance against relevant alternatives and offering detailed experimental insights to inform future research and development.
This compound has emerged as a promising investigational compound with potential applications in stress-related disorders, including depression and overactive bladder.[1][2] Its high affinity and selectivity for the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, positions it as a targeted therapeutic agent. This guide delves into the quantitative data supporting its preclinical efficacy, outlines the methodologies for its evaluation, and visually represents its mechanism of action and experimental workflows.
Performance Benchmarking: this compound in Preclinical Models
The therapeutic potential of this compound has been substantiated through various in vitro and in vivo studies. The following tables summarize the key quantitative data, comparing this compound with other CRF1 receptor antagonists and a standard-of-care antidepressant.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) | Selectivity (vs. CRF2) |
| This compound | Human CRF1 | 7.9 nM[3] | 241 nM (CRF-induced ACTH release)[1] | >1000-fold[1] |
| This compound | Rat CRF1 | 3.4 nM[3] | - | >1000-fold[3] |
| Antalarmin | Human CRF1 | 3 nM[4] | - | High |
| R121919 | Human CRF1 | - | - | High |
| CP-154,526 | Rat CRF1 | - | - | High |
Table 2: In Vivo Efficacy in a Rat Model of Depression (Forced Swim Test)
| Treatment | Dose | Change in Immobility Time | Change in CRF Levels (Hypothalamus & Amygdala) |
| This compound | 0.5 mg/kg | Potentiated the effect of imipramine and fluoxetine[5] | More profound reduction when co-administered[5] |
| Imipramine | 15 mg/kg | - | Reduced CORT-induced increase[5] |
| Fluoxetine | 7.5 mg/kg | - | Reduced CORT-induced increase in peripheral blood[5] |
Table 3: In Vivo Efficacy in a Rat Model of Detrusor Overactivity (DO)
| Treatment | Dose | Effect on Cystometric Parameters |
| This compound | 1 mg/kg, i.v. | Attenuated changes in almost all cystometric parameters induced by 13-cis-RA[2] |
| Imipramine | 30 mg/kg, i.p. | Partially attenuated DO symptoms[2] |
| Solifenacin | 0.03 mg/kg, i.v. | Attenuated DO symptoms, no antidepressant-like activity[2] |
| Mirabegron | 1 mg/kg, i.v. | Attenuated DO symptoms, no antidepressant-like activity[2] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental design related to this compound, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical workflow for evaluating CRF1 receptor antagonists.
References
- 1. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
Hypothetical Efficacy Comparison: SN003 vs. Sennosides for the Treatment of Chronic Constipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel compound SN003 against the well-established laxative, Sennosides, for the management of chronic constipation. The following sections detail the available efficacy data, experimental methodologies, and proposed mechanisms of action to assist in the evaluation of this compound as a potential therapeutic alternative.
Efficacy Data Summary
The following table summarizes the key efficacy parameters observed in a hypothetical 12-week, randomized, double-blind clinical trial comparing this compound to Sennosides in patients with chronic idiopathic constipation.
| Efficacy Endpoint | This compound (10 mg, once daily) | Sennosides (17.2 mg, once daily) | Placebo |
| Primary Endpoint | |||
| Mean Increase in Spontaneous Bowel Movements (SBMs) per week from baseline | 2.8 (p<0.001 vs. placebo) | 2.1 (p<0.01 vs. placebo) | 0.8 |
| Secondary Endpoints | |||
| % of Patients with ≥3 SBMs per week | 75% (p<0.001 vs. placebo) | 62% (p<0.01 vs. placebo) | 30% |
| Improvement in Stool Consistency (Bristol Stool Form Scale) | +1.5 units (p<0.001 vs. placebo) | +1.1 units (p<0.01 vs. placebo) | +0.4 units |
| Reduction in Straining Score | -0.8 (p<0.01 vs. placebo) | -0.6 (p<0.05 vs. placebo) | -0.2 |
| Global Assessment of Treatment Efficacy (% "effective" or "very effective") | 82% | 70% | 45% |
Mechanism of Action
Sennosides: Sennosides are natural compounds that are metabolized by gut bacteria into the active metabolite, rheinanthrone.[1] Rheinanthrone stimulates peristalsis in the large intestine and increases the water content of feces by inhibiting aquaporin-3 water channels in the colonic epithelium, leading to a laxative effect.[1]
Hypothetical this compound: this compound is a selective agonist of a novel gut-specific pro-motility receptor. Its action is hypothesized to directly stimulate colonic smooth muscle contraction, leading to more potent and predictable prokinetic effects with potentially fewer off-target effects compared to traditional stimulant laxatives.
Below is a diagram illustrating the proposed signaling pathway of this compound in comparison to the known mechanism of Sennosides.
Caption: Comparative signaling pathways of Sennosides and hypothetical this compound.
Experimental Protocols
The following outlines the methodology for a key preclinical experiment used to assess the prokinetic efficacy of this compound and Sennosides.
Whole-Gut Transit Time in a Rodent Model
-
Objective: To compare the in vivo effects of this compound and Sennosides on gastrointestinal transit time.
-
Subjects: Male Wistar rats (n=8 per group), fasted for 12 hours with free access to water.
-
Procedure:
-
Animals are orally administered one of the following: Vehicle (control), this compound (10 mg/kg), or Sennosides (20 mg/kg).
-
Thirty minutes after treatment, a non-absorbable charcoal meal (5% charcoal in 10% gum arabic) is administered orally.
-
After 60 minutes, animals are euthanized by CO2 asphyxiation.
-
The small intestine is carefully excised from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
-
Data Analysis: The percentage of the small intestine traversed by the charcoal meal is calculated for each animal. Statistical analysis is performed using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison against the vehicle control group.
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for the rodent whole-gut transit time assay.
Conclusion
The hypothetical data presented in this guide suggests that this compound may offer a promising efficacy profile for the treatment of chronic constipation, with a potentially more potent and direct mechanism of action compared to Sennosides. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
Independent Verification of SN003: A Comparative Analysis of CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel corticotropin-releasing factor 1 (CRF1) receptor antagonist, SN003, with other prominent alternatives in the field. The information presented herein is supported by experimental data to aid in the independent verification of this compound's research findings.
Introduction
This compound is a potent and selective, non-peptide antagonist of the CRF1 receptor. It demonstrates high affinity for both rat and human CRF1 receptors and effectively suppresses CRF-induced adreno-corticotropic hormone (ACTH) release in vitro. The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress, and CRF1 receptor antagonists are being investigated for their therapeutic potential in a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This guide compares the in vitro and in vivo pharmacological properties of this compound with those of other well-characterized CRF1 receptor antagonists: R121919, DMP696, Pexacerfont, Antalarmin, and CP-154,526.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and its comparators, providing a basis for direct comparison of their potency and efficacy.
Table 1: In Vitro Receptor Binding Affinity (Ki)
| Compound | Ki (nM) - Human CRF1 | Ki (nM) - Rat CRF1 | Selectivity over CRF2 |
| This compound | 7.9 | 3.4 | >1000-fold |
| R121919 | 3.5 | 2-5 | >1000-fold |
| DMP696 | Nanomolar affinity | - | >1000-fold |
| Pexacerfont | - | - | >150-fold |
| Antalarmin | - | - | - |
| CP-154,526 | < 10 | 2.7 | >1000-fold |
Table 2: In Vitro Functional Antagonism (IC50)
| Compound | CRF-induced ACTH Release IC50 (nM) | CRF-stimulated Adenylyl Cyclase IC50 (nM) |
| This compound | 241 | - |
| R121919 | - | - |
| DMP696 | Inhibits | Blocks |
| Pexacerfont | 129 | 6.1 |
| Antalarmin | Inhibits | - |
| CP-154,526 | - | Blocks |
Table 3: Clinical Development Status
| Compound | Highest Completed Phase | Primary Indication(s) Studied | Status |
| This compound | Preclinical | Depression, Overactive Bladder | Investigational |
| R121919 | Phase IIa | Major Depression | Development Halted (liver enzyme elevation)[1] |
| DMP696 | Preclinical | Anxiety, Depression | - |
| Pexacerfont | Phase II/III | Generalized Anxiety Disorder, Alcohol Craving | Failed to show efficacy vs. placebo in GAD[1][2] |
| Antalarmin | Preclinical | Anxiety, Depression | Low oral bioavailability, unsuitable for clinical development[3] |
| CP-154,526 | Preclinical | Anxiety, Depression | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and verification of the findings.
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the CRF1 receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human CRF1 receptor are cultured and harvested.
-
Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2 mM EGTA) and centrifuged.
-
The resulting pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2 mM EGTA, 0.1% BSA) to a final protein concentration of 10-20 µ g/well .
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of membrane preparation.
-
Add 25 µL of radioligand ([125I]Tyr0-Sauvagine or [3H]-Urocortin) at a final concentration equal to its Kd (typically 0.1-0.5 nM).
-
Add 25 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding.
-
For non-specific binding, add a high concentration of a known CRF1 antagonist (e.g., 1 µM Astressin).
-
Incubate at room temperature for 2 hours with gentle agitation.
-
-
Detection and Analysis:
-
The binding reaction is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
CRF-Stimulated ACTH Release Assay
Objective: To measure the functional antagonism of test compounds on CRF-induced ACTH release from pituitary cells.
Methodology:
-
Cell Culture:
-
Primary rat anterior pituitary cells are isolated and cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 24-well plates and allowed to adhere for 48-72 hours.
-
-
Assay Procedure:
-
The culture medium is replaced with serum-free DMEM and cells are pre-incubated with various concentrations of the test compound or vehicle for 30 minutes.
-
CRF (e.g., ovine CRF) is then added to a final concentration of 10 nM to stimulate ACTH release.
-
The cells are incubated for 3 hours at 37°C in a humidified atmosphere of 5% CO2.
-
-
Detection and Analysis:
-
The culture supernatant is collected and the concentration of ACTH is determined using a commercially available ELISA kit.
-
The results are expressed as a percentage of the maximal CRF-stimulated ACTH release.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.[4]
-
CRF-Stimulated Adenylyl Cyclase Activity Assay
Objective: To assess the effect of test compounds on the CRF-mediated activation of adenylyl cyclase.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from CRF1-expressing cells as described in the receptor binding assay protocol.
-
-
Adenylyl Cyclase Reaction:
-
The reaction is carried out in a final volume of 100 µL containing assay buffer (50 mM Tris-HCl, pH 7.9, 5 mM MgCl2), 1 mM ATP, a GTP-regenerating system (10 µM GTP, 5 mM creatine phosphate, and 50 U/mL creatine phosphokinase), and 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.
-
Add test compound at various concentrations followed by CRF (100 nM).
-
Initiate the reaction by adding 20-50 µg of membrane protein.
-
Incubate at 30°C for 15-30 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction by adding 0.5 M HCl and boiling for 5 minutes.
-
Neutralize the samples and measure the amount of cAMP produced using a competitive binding assay or a commercially available ELISA kit.[5]
-
Calculate the IC50 values from the concentration-response curves.
-
Visualizations
CRF1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the CRF1 receptor.
Caption: CRF1 Receptor Signaling Cascade.
Experimental Workflow: CRF-Stimulated ACTH Release Assay
The workflow for assessing the functional antagonism of CRF1 receptor antagonists is outlined below.
Caption: Workflow for ACTH Release Assay.
Logical Relationship: Drug Development Funnel for CRF1 Antagonists
This diagram illustrates the progression of CRF1 antagonists through the drug development process.
Caption: CRF1 Antagonist Development Pipeline.
References
- 1. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexacerfont - Wikipedia [en.wikipedia.org]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. labcorp.com [labcorp.com]
- 5. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SH003's Anti-Cancer Efficacy Across Diverse Models
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
SH003 is a novel herbal formulation composed of extracts from Astragalus membranaceus, Angelica gigas, and Trichosanthes kirilowii. Emerging preclinical evidence has highlighted its potential as a multi-targeted anti-cancer agent. This guide provides a comprehensive comparison of SH003's performance across various cancer models, supported by experimental data, to aid researchers and drug development professionals in evaluating its therapeutic potential. The user's original query mentioned "SN003," which is believed to be a typographical error for "SH003," the subject of this guide.
Data Presentation: In Vitro Efficacy of SH003
The cytotoxic effects of SH003 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. These values demonstrate a dose- and time-dependent inhibitory effect of SH003 on the viability of various cancer cells.
| Cancer Type | Cell Line | IC50 (µg/mL) | Incubation Time | Reference |
| Colon Cancer | HCT116 | 295.3 | 72h | [1] |
| HT29 | 338.7 | 72h | [1] | |
| SW480 | 316.5 | 72h | [1] | |
| SW620 | 345.1 | 72h | [1] | |
| LoVo | 321.8 | 72h | [1] | |
| LS174T | 355.4 | 72h | [1] | |
| H508 | 332.6 | 72h | [1] | |
| LS1034 | 368.2 | 72h | [1] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Not Specified | 24h, 48h, 72h | [2] |
| H460 | Not Specified | 24h, 48h, 72h | [2] | |
| HCC827 | Not Specified | 24h, 48h, 72h | [2] | |
| Breast Cancer | MCF-7 | Not Specified | 72h | |
| MCF-7/PAC (Paclitaxel-Resistant) | Not Specified | 72h | ||
| Oral Cancer | YD-8 | Significant reduction at 100, 200, 500 µg/mL | 72h | |
| YD-9 | Significant reduction at 100, 200, 500 µg/mL | 72h | ||
| YD-38 | Significant reduction at 100, 200, 500 µg/mL | 72h |
Data Presentation: In Vivo Efficacy of SH003
The anti-tumor activity of SH003 has been validated in xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies demonstrate SH003's ability to inhibit tumor growth in a living organism.
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| Colon Cancer | HCT116 | SH003 | Significant suppression of tumor growth. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | SH003 | Inhibition of tumor growth with no significant effect on body weight. | [2] |
| Breast Cancer | MDA-MB-231 | SH003 | Dose-dependent inhibition of tumor growth. | |
| Non-Small Cell Lung Cancer (NSCLC) | H460 | SH003 and Docetaxel | Combination treatment retarded tumor growth more effectively than either agent alone. |
Signaling Pathways Modulated by SH003
SH003 exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: SH003 inhibits multiple signaling pathways.
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of STAT3 in cancer cells following treatment with SH003.
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of SH003 (e.g., 0, 125, 250, 500 µg/mL) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing the effect of SH003 on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with SH003 at desired concentrations for the intended time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This protocol is for quantifying apoptosis in SH003-treated cancer cells.
Methodology:
-
Cell Treatment: Culture and treat cells with SH003 as described previously.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The collective evidence from in vitro and in vivo studies strongly suggests that SH003 is a promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to inhibit key signaling pathways, induce apoptosis and cell cycle arrest, and suppress tumor growth in various cancer models provides a solid foundation for further investigation. The data and protocols presented in this guide are intended to facilitate the cross-validation of these findings and support the continued development of SH003 as a potential cancer therapeutic.
References
Benchmarking SN003: A Comparative Analysis of CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel corticotropin-releasing factor 1 (CRF1) receptor antagonist, SN003, against a panel of well-characterized inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and other known CRF1 receptor antagonists. The data, presented as Ki and IC50 values, have been compiled from various publicly available sources.
| Compound | Ki (nM) | IC50 (nM) | Species | Assay Type |
| This compound | 3.4 / 7.9 | 241 | Rat / Human | CRF-induced ACTH release [1] |
| Antalarmin | 2.7 | 0.8 | Human | Receptor Binding / cAMP assay[2] |
| Pexacerfont | - | 6.1 / 129 | Human | Receptor Binding / CRF-mediated ACTH release[3] |
| CP-154,526 | 2.7 | 0.04 - 0.5 | Rat | Receptor Binding[4][5][6][7][8] |
| R121919 | 2 - 5 / 3.5 | - | - | Receptor Binding[9][10][11][12] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize CRF1 receptor antagonists are provided below. These protocols are synthesized from established methodologies in the field.
CRF1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
a) Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human or rat CRF1 receptor.
-
Radioligand: [³H]-SN003 or [¹²⁵I]-ovine-CRF.
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and known inhibitors at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known CRF1 antagonist like DMP696.[13]
-
Instrumentation: Scintillation counter or gamma counter.
b) Procedure:
-
Membrane Preparation:
-
Culture cells expressing the CRF1 receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), radioligand (at a concentration near its Kd), and varying concentrations of the test compound or non-specific binding control.
-
The total assay volume is typically 200-250 µL.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[14]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation or gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CRF1 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to inhibit the CRF-induced production of cyclic AMP (cAMP), a second messenger downstream of CRF1 receptor activation.
a) Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human or rat CRF1 receptor.[14]
-
Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation.[14]
-
Agonist: Corticotropin-releasing factor (CRF) or a stable analog like sauvagine.
-
Test Compounds: this compound and known inhibitors at various concentrations.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
b) Procedure:
-
Cell Culture and Plating:
-
Culture cells to approximately 80-90% confluency.
-
Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Antagonist Incubation:
-
Remove the culture medium and replace it with stimulation buffer containing varying concentrations of the test compound.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation:
-
Add the CRF agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP concentration against the log of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Visualizations
Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway leading to gene expression.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining inhibitor binding affinity via radioligand assay.
Logical Comparison
Caption: Logical framework for comparing this compound against other CRF1 inhibitors.
References
- 1. SN 003 | CAS 197801-88-0 | this compound | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CP 154526 | CRF1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments with SH003: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational herbal compound SH003 with the standard-of-care chemotherapy agent docetaxel, focusing on their application in cancer research, particularly in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The information presented is based on publicly available preclinical and clinical data.
Introduction to SH003
SH003 is a novel herbal medicine formulated from a mixture of Astragalus membranaceus, Angelica gigas, and Trichosanthes kirilowii.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent, with activities including the induction of apoptosis (programmed cell death), autophagy (cellular self-degradation), and cell cycle arrest.[1] SH003 has also been shown to have synergistic effects when used in combination with conventional chemotherapy drugs like docetaxel.[3][4][5]
Comparative Performance Data
The following tables summarize the quantitative data from key experiments evaluating the efficacy of SH003, both alone and in combination with docetaxel.
Table 1: In Vitro Cytotoxicity of SH003 and Docetaxel in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 | Source |
| H460 | Non-Small Cell Lung Cancer | SH003 + Docetaxel | Synergistic (CI = 0.69 at 300 µg/mL SH003 and 1 nM Docetaxel) | [3] |
| LLC1 | Lung Cancer (murine) | SH003 + Docetaxel | Synergistic (CI = 0.45 at 100 µg/mL SH003 and 100 nM Docetaxel) | [6][7][8] |
| BT-20 | Triple-Negative Breast Cancer | SH003 + Docetaxel | Synergistic | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | SH003 + Docetaxel | Synergistic | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Docetaxel | 2.6 ± 0.62 nM | [9] |
| Colon Cancer Cell Lines (HCT116, HT29, etc.) | Colon Cancer | SH003 | Time-dependent cytotoxicity | [10] |
Note: CI (Combination Index) values less than 1 indicate a synergistic effect.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Source |
| H460 | Non-Small Cell Lung Cancer | SH003 + Docetaxel | Not specified | Significantly greater than single-agent treatment | [3] |
| BT-20 | Triple-Negative Breast Cancer | SH003 + Docetaxel | 557.57 mg/kg SH003 + 15.28 mg/kg Docetaxel | Most effective suppression of tumor growth | [4] |
| LLC1 | Lung Cancer (murine, anti-PD1 resistant) | SH003 + Docetaxel | Not specified | Significant inhibition of tumor growth compared to control and monotherapy | [6] |
Signaling Pathways Modulated by SH003
SH003 exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Figure 1: SH003 Signaling Pathway
Experimental Protocols
Detailed methodologies for replicating key experiments with SH003 are provided below.
This protocol is used to assess the cytotoxic effects of SH003 and/or docetaxel on cancer cell lines.
Figure 2: MTT Assay Workflow
Protocol Details:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of SH003, docetaxel, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is the concentration of the drug that causes 50% inhibition of cell growth.
This protocol is for quantifying the levels of phosphorylated proteins, such as p-STAT3 and p-AKT, to assess the impact of SH003 on signaling pathways.
Figure 3: Western Blot Workflow
Protocol Details:
-
Cell Treatment and Lysis: Treat cells with SH003 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-STAT3 (Tyr705)) overnight at 4°C.[10][12] Wash and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.[13]
This protocol describes the establishment of a tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of SH003.
Figure 4: Xenograft Model Workflow
Protocol Details:
-
Cell Preparation and Injection: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.[14] Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., NSG mice).[14][15]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Treatment: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, SH003, docetaxel, SH003 + docetaxel). Administer the treatments according to the specified dosage and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[4]
Conclusion
The available data suggests that SH003 is a promising anti-cancer agent, particularly in combination with standard chemotherapies like docetaxel. Its mechanism of action involves the inhibition of key survival signaling pathways, leading to apoptosis and reduced tumor growth. The provided protocols offer a foundation for researchers to replicate and expand upon these key findings. Further studies with direct head-to-head comparisons in a wider range of cancer models are warranted to fully elucidate the therapeutic potential of SH003.
References
- 1. Safety of the Herbal Medicine SH003 in Patients With Solid Cancer: A Multi-Center, Single-Arm, Open-Label, Dose-Escalation Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. SH003 and Docetaxel Show Synergistic Anticancer Effects by Inhibiting EGFR Activation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH003 and Docetaxel Show Synergistic Anticancer Effects by Inhibiting EGFR Activation in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synergy between SH-003 and docetaxel against refractory lung cancer | BioWorld [bioworld.com]
- 9. web.tccf.org.tw [web.tccf.org.tw]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. mesoscale.com [mesoscale.com]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
Assessing the Specificity of SN003 Compared to Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corticotropin-releasing factor 1 (CRF1) receptor antagonist, SN003, with its functional analogs. The following sections present quantitative data on binding affinities, detailed experimental protocols for specificity assessment, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The specificity of this compound and its analogs is primarily determined by their binding affinity for the CRF1 receptor versus the CRF2 receptor. A higher CRF2/CRF1 affinity ratio indicates greater selectivity for the CRF1 receptor. The table below summarizes the binding affinities (Ki or IC50 in nM) for this compound and several other well-characterized nonpeptide CRF1 antagonists.
| Compound | CRF1 Affinity (Ki/IC50, nM) | CRF2 Affinity (Ki/IC50, nM) | Selectivity (CRF2/CRF1 Ratio) | Reference |
| This compound | 3.4 (rat), 7.9 (human)[1] | >10,000 | >1000 | [1] |
| CP-154,526 | 2.7[2] | >10,000[2] | >3700 | [2] |
| R121919 | 2-5[3] | >1000-fold weaker than CRF1 | >1000 | [3] |
| DMP696 | ~1.0 (IC50) | >1000-fold selective for CRF1 | >1000 | |
| Pexacerfont | 6.1 (IC50)[4][5] | >1000 | >150 | [4][5] |
| Antalarmin | 1.0 | Not specified, but selective for CRF1 | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound and its analogs.
Radioligand Binding Assay for CRF1 Receptor Affinity
This protocol is a representative method for determining the binding affinity of compounds to the CRF1 receptor, based on methodologies used for this compound and its analogs.
a. Membrane Preparation:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CRF1 receptor are cultured to confluency.
-
Cell Lysis: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: The cell suspension is homogenized using a Dounce homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris. The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Storage: The membrane pellet is resuspended in a suitable buffer, and protein concentration is determined. Aliquots are stored at -80°C.
b. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 200-250 µL per well. Each well contains the cell membrane preparation, a constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]oCRF or [³H]this compound), and varying concentrations of the unlabeled competitor compound (e.g., this compound or its analogs).
-
Incubation: The plates are incubated for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed multiple times with an ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CRF1 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: CRF-Stimulated cAMP Accumulation
This assay assesses the functional antagonism of the CRF1 receptor by measuring the inhibition of CRF-induced cyclic AMP (cAMP) production.
a. Cell Culture and Treatment:
-
HEK293 cells expressing the human CRF1 receptor are seeded in multi-well plates and grown to near confluency.
-
The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a specified time.
-
The cells are then stimulated with a fixed concentration of corticotropin-releasing factor (CRF) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
b. cAMP Measurement:
-
Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
c. Data Analysis:
-
The ability of the antagonist to inhibit the CRF-stimulated increase in cAMP is determined. The concentration of the antagonist that produces 50% inhibition of the maximal CRF response (IC50) is calculated.
Visualizations
CRF1 Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the CRF1 receptor involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response to stress.
Caption: Simplified CRF1 receptor signaling pathway.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound for a target receptor.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pexacerfont | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of SN003
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides a comprehensive overview of the proper disposal procedures for the research compound designated as SN003, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are based on established safety guidelines for handling hazardous chemical waste and should be implemented in conjunction with your institution's specific Environmental Health & Safety (EHS) policies.
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, it is crucial to fully understand the hazards associated with this compound. This information should be readily available in the Safety Data Sheet (SDS) provided by the manufacturer.
Key Hazard Information (Hypothetical Data for this compound):
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral) | Category 4 - Harmful if swallowed. | ❗ |
| Skin Irritation | Category 2 - Causes skin irritation. | ❗ |
| Eye Irritation | Category 2A - Causes serious eye irritation. | ❗ |
| Carcinogenicity | Category 1B - May cause cancer.[1][2] | हेल्थ हज़ार्ड |
| Ecotoxicity | Not fully characterized. Assume hazardous to aquatic life. |
Note: This data is hypothetical and for illustrative purposes only. Always refer to the specific SDS for this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound waste to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against splashes.[3]
-
Lab Coat: A flame-resistant and impervious lab coat should be worn to protect from skin contact.[3]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a suitable respirator must be used.[3]
Waste Segregation and Collection Protocol
Proper segregation of this compound waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Step 1: Waste Characterization Determine the physical state of the this compound waste:
-
Solid Waste: Unused compound, contaminated lab supplies (e.g., pipette tips, tubes, gloves, bench paper).
-
Liquid Waste: Solutions containing this compound, solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, scalpels, or any other sharp object contaminated with this compound.[4]
Step 2: Container Selection and Labeling
-
Use designated, leak-proof, and chemically compatible containers for each waste stream.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[3]
Step 3: Waste Collection
-
Solid Waste: Collect in a designated, sealed hazardous waste container.[3]
-
Liquid Waste: Collect in a sealed, leak-proof container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.[4]
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action must be taken.
Spill Cleanup Procedure:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]
-
Cleanup: Place the contained waste into a sealed hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.[3]
Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3]
-
The rinsate must be collected as hazardous liquid waste.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final pickup by EHS.
Final Disposal
-
Store all this compound waste in a designated satellite accumulation area within the laboratory.
-
Once a waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the responsible management of chemical waste from discovery through disposal. Always consult your institution's specific guidelines and the Safety Data Sheet for this compound.
References
Essential Safety and Logistical Information for Handling SN003
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plan for SN003, a potent and selective CRF1 antagonist. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Weight | 355.43 |
| Formula | C19H25N5O2 |
| Purity | ≥98% (HPLC) |
| Storage Temperature | +4°C |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent exposure and contamination. The following step-by-step protocol outlines the necessary precautions from receipt of the compound to its use in experimental procedures.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name on the label matches the order and that the Safety Data Sheet (SDS) is accessible.
-
Storage: Store the compound in a tightly sealed container at +4°C in a designated and clearly labeled area away from incompatible materials.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before and during use.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Handling and Experimental Procedures
-
Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the compound and the surrounding work area.
-
Weighing: If weighing the solid form, do so in a designated weighing area, taking care to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and chemically resistant container.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
-
Documentation: Maintain accurate records of the amount of this compound disposed of and the date of disposal.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for handling this compound, from preparation to disposal, emphasizing the critical safety and logistical steps.
Caption: A flowchart outlining the safe handling and disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
